Sulfo-Cy3(Me)COOH TEA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H51N3O8S2 |
|---|---|
Molecular Weight |
717.9 g/mol |
IUPAC Name |
2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C30H36N2O8S2.C6H15N/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;1-4-7(5-2)6-3/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);4-6H2,1-3H3 |
InChI Key |
GMIDNENEIRKBNW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Luminescence of Sulfo-Cy3(Me)COOH TEA: A Technical Deep Dive
For Immediate Release
Shanghai, China – December 15, 2025 – In the intricate landscape of biomedical research and drug development, the precise visualization and quantification of molecular interactions are paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, cyanine (B1664457) dyes have emerged as a versatile and robust class of fluorophores. This technical guide elucidates the fundamental principles governing the fluorescence of Sulfo-Cy3(Me)COOH TEA, a sulfonated cyanine dye, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application and properties.
Core Principles of Fluorescence
At its heart, fluorescence is a quantum mechanical phenomenon involving the absorption and subsequent re-emission of light by a molecule, known as a fluorophore. The process can be understood through the lens of the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.
-
Excitation: A fluorophore in its ground electronic state (S₀) absorbs a photon of light. This absorption event is highly efficient only when the energy of the photon precisely matches the energy difference between the ground state and one of the vibrational levels of an excited electronic state (typically S₁ or S₂). This elevates an electron to a higher energy orbital.
-
Non-Radiative Relaxation: Following excitation, the molecule rapidly undergoes vibrational relaxation and internal conversion, losing a small amount of energy as heat to its surrounding environment. This process is extremely fast, occurring on the picosecond timescale. The electron cascades down the vibrational levels of the excited electronic state to the lowest vibrational level of the first excited state (S₁).
-
Emission: From the lowest vibrational level of the S₁ state, the electron returns to one of the vibrational levels of the ground electronic state (S₀) by emitting a photon. This emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon. This energy difference between the excitation and emission maxima is known as the Stokes Shift .
The quantum yield (Φ) of a fluorophore is a measure of the efficiency of this fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a brighter fluorescent signal.
This compound: A Detailed Profile
This compound is a derivative of the cyanine dye Cy3, specifically engineered for enhanced performance in biological applications. Its chemical structure is designed to optimize its photophysical properties and facilitate its use in bioconjugation.
-
Cy3 Core: The core of the molecule is the Cy3 chromophore, a polymethine dye characterized by two nitrogen-containing heterocyclic rings linked by a three-carbon chain. This conjugated system of alternating single and double bonds is responsible for the molecule's ability to absorb and emit light in the visible spectrum.
-
Sulfo Group (SO₃⁻): The presence of sulfonate groups is a key modification that significantly increases the hydrophilicity of the dye.[1][2] This enhanced water solubility is crucial for its use in aqueous biological buffers and for labeling proteins and nucleic acids without causing aggregation or precipitation.[1]
-
Carboxylic Acid Group (COOH): The carboxylic acid moiety provides a reactive handle for the covalent attachment of the dye to other molecules.[1] This group can be activated to react with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds.[1]
-
(Me) Group: The "(Me)" designation likely refers to a methyl group, a common modification in cyanine dyes that can influence their photophysical properties, such as quantum yield and photostability.
-
Triethylammonium (B8662869) (TEA) Salt: The dye is supplied as a triethylammonium salt. TEA is a common counter-ion for negatively charged dyes, aiding in their solubility and stability in solid form and in organic solvents used for stock solutions.
The fluorescence of this compound is characterized by its distinct excitation and emission spectra, with a peak excitation around 554 nm and a peak emission around 568 nm, placing it in the orange region of the visible spectrum.[3][4][5]
Quantitative Data Summary
The key photophysical and chemical properties of Sulfo-Cy3(Me)COOH are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~554 nm | [1][3][4][5] |
| Emission Maximum (λem) | ~568 nm | [1][3][4][5] |
| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [1] |
| Molecular Formula | C₃₀H₃₆N₂O₈S₂ (as free acid) | [1] |
| Molecular Weight | 616.75 g/mol (as free acid) | [1][4] |
| Solubility | High in water, DMSO, DMF | [1][6] |
| pH Range | Stable and functional between pH 3 and 10 | [1][7] |
Visualizing the Principles
To further clarify the concepts discussed, the following diagrams illustrate the fluorescence mechanism and a typical experimental workflow for bioconjugation.
Experimental Protocol: Protein Labeling
A primary application of Sulfo-Cy3(Me)COOH is the covalent labeling of proteins through the formation of an amide bond with primary amine groups (e.g., the side chain of lysine (B10760008) residues).[1] The following is a generalized two-step protocol designed to efficiently label proteins while minimizing undesirable protein-protein cross-linking.[1]
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO) or water for dye stock solution
Procedure:
-
Preparation of Dye Stock Solution:
-
Activation of Carboxylic Acid Group:
-
In a microcentrifuge tube, combine a molar excess of Sulfo-Cy3(Me)COOH with EDC and Sulfo-NHS in the Activation Buffer. A typical molar ratio is 1:10:25 (Protein:Dye:EDC/Sulfo-NHS), but this may need to be optimized for the specific protein.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated dye solution to the protein solution in the Coupling Buffer. The pH of the coupling buffer should be between 7.2 and 8.0 to ensure that the primary amines on the protein are deprotonated and available for reaction.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to quench any unreacted Sulfo-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will contain the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~554 nm (for the Sulfo-Cy3 dye).
-
This in-depth guide provides the foundational knowledge and practical protocols for the effective utilization of this compound in research and development. Its favorable photophysical properties and versatile reactivity make it a powerful tool for elucidating complex biological processes.
References
Sulfo-Cy3(Me)COOH TEA spectral properties and characteristics
An In-depth Technical Guide to Sulfo-Cy3(Me)COOH TEA
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for the generation of reliable and reproducible data. This guide provides a comprehensive overview of the spectral properties and characteristics of this compound, a fluorescent dye commonly utilized in biological and biochemical research.
Core Characteristics
This compound is a water-soluble, amine-reactive fluorescent dye. The "Sulfo" group enhances its water solubility, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents. The "COOH" (carboxyl) group can be activated to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on target molecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. The "TEA" (triethylammonium) salt is a common counter-ion. This dye is part of the cyanine (B1664457) family, known for their high molar extinction coefficients and good quantum yields.
Spectral and Physicochemical Properties
The following table summarizes the key quantitative data for this compound, providing a clear basis for experimental design and comparison with other fluorophores.
| Property | Value | Reference |
| Excitation Maximum (λmax) | 555 nm | |
| Emission Maximum (λmax) | 569 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Molecular Weight | 828.01 g/mol | |
| Reactive Group | Carboxylic Acid (COOH) | |
| Solubility | Water, DMF, DMSO |
Experimental Protocols
A typical application for this compound is the fluorescent labeling of proteins. The following is a generalized protocol for protein conjugation. Note that the optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Activation reagents: N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as EDC
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dye Activation:
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
In a separate reaction, activate the dye by adding a molar excess of NHS and EDC. The reaction is typically carried out for 1-2 hours at room temperature.
-
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.
-
-
Conjugation:
-
Add the activated Sulfo-Cy3 dye to the protein solution. The molar ratio of dye to protein will determine the degree of labeling and should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to consume any unreacted dye.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column. The first colored fraction to elute will typically be the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's excitation maximum (~555 nm).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for labeling a primary antibody with this compound and its subsequent use in immunofluorescence microscopy.
Caption: Workflow for antibody labeling and immunofluorescence.
An In-depth Technical Guide to Sulfo-Cy3(Me)COOH TEA
This guide provides a detailed overview of Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye, tailored for researchers, scientists, and professionals in drug development. It covers the dye's core chemical structure, photophysical properties, and its application in bioconjugation.
Core Chemical Structure
Sulfo-Cy3(Me)COOH is a derivative of the Cy3 dye, engineered with sulfonate groups to enhance its hydrophilicity, making it highly suitable for labeling biological macromolecules in aqueous environments.[1] The structure features a carboxylic acid (-COOH) group that provides a reactive handle for covalent attachment to primary amines after activation.[1] The "(Me)" designation in its name refers to a methyl group attached to the central polymethine chain. The "TEA" indicates the presence of a triethylammonium (B8662869) counter-ion, which forms a salt with the negatively charged sulfonate or carboxylate groups.
Caption: Conceptual diagram of the this compound structure.
Quantitative Data Summary
The key photophysical and chemical properties of Sulfo-Cy3(Me)COOH are summarized below. These characteristics make it a robust fluorescent label for a variety of research applications.
| Property | Value | Notes |
| Molecular Formula | C30H36N2O8S2 | As the free acid.[1] |
| Molecular Weight | 616.75 g/mol | For the free acid; this varies for salt forms.[1][2] |
| Appearance | Green to dark green solid | [1] |
| Excitation Maximum (λex) | ~554 nm | [1][3] |
| Emission Maximum (λem) | ~568 nm | [1][3] |
| Molar Extinction Coeff. (ε) | 162,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [1] |
| Solubility | High in water, DMSO, DMF | Practically insoluble in non-polar organic solvents.[1] |
| Reactive Group | Carboxylic Acid (-COOH) | For conjugation to primary amines.[3] |
| pH Stability | Stable and functional from pH 3 to 10 | Accommodates a wide variety of experimental conditions.[1] |
| Storage (Solid) | -20°C, protected from light | For long-term storage.[2] |
| Storage (Stock Solution) | -80°C for up to 6 months | Or -20°C for up to 1 month; protect from light.[2] |
Experimental Protocol: Protein Labeling
A primary application of Sulfo-Cy3(Me)COOH is the covalent labeling of proteins and other biomolecules that contain primary amines (e.g., lysine (B10760008) residues).[1] The following protocol details the activation of the dye's carboxylic acid group and its subsequent conjugation to a protein.
Materials:
-
Sulfo-Cy3(Me)COOH
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES, pH 6.0[3]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M glycine[1][3]
Methodology:
-
Reagent Preparation :
-
Dissolve Sulfo-Cy3(Me)COOH in DMSO or water to a stock concentration of 10 mg/mL.[1]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.[1] Recommended concentrations are typically 1.5 to 2.5-fold molar excess over the dye.[3]
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[1]
-
-
Activation of Sulfo-Cy3(Me)COOH :
-
Conjugation to Protein :
-
Add the activated dye solution to the protein solution. A starting molar ratio of dye to protein between 10:1 and 20:1 is recommended for optimization.[1]
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[1]
-
-
Quenching the Reaction :
-
Purification :
Bioconjugation Workflow Diagram
The logical flow for the protein labeling protocol can be visualized as follows.
Caption: Workflow for protein conjugation with Sulfo-Cy3(Me)COOH.
References
A Technical Guide to Sulfo-Cy3(Me)COOH TEA and Standard Cy3 Dyes for Researchers
This guide provides an in-depth comparison between Sulfo-Cy3(Me)COOH TEA and standard Cy3 dyes, tailored for researchers, scientists, and professionals in drug development. We will explore the core differences in their properties, conjugation chemistry, and applications to help beginners make an informed choice for their fluorescence labeling needs.
Core Properties: Sulfo-Cy3 vs. Standard Cy3
Cyanine 3 (Cy3) is a bright, orange-red fluorescent dye widely used for labeling biomolecules such as proteins and nucleic acids.[1][2] The key distinction between "this compound" and a "standard Cy3" lies in two chemical modifications: sulfonation and the type of reactive group.
-
Sulfonation ("Sulfo"): The addition of sulfonate groups (-SO₃⁻) dramatically increases the dye's water solubility.[3][4] This is a significant advantage as it allows labeling reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be harsh on sensitive proteins.[4][] This enhanced hydrophilicity also reduces the tendency of dye molecules to aggregate, which can otherwise lead to fluorescence quenching.[][6]
-
Reactive Group (-COOH vs. -NHS Ester):
-
This compound has a carboxylic acid (-COOH) group. This is a versatile but non-activated functional group. To label a primary amine (e.g., on a lysine (B10760008) residue of a protein), it must first be activated using a carbodiimide, such as EDC, in combination with N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS.[1][7]
-
A "standard Cy3" for beginners is often supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester. This form is "pre-activated" and can directly react with primary amines without the need for additional activation reagents, simplifying the conjugation process.[6][8]
-
The table below summarizes the key quantitative properties of a representative Sulfo-Cy3 dye and a standard Cy3 dye.
| Property | Sulfo-Cy3(Me)COOH | Standard Cy3 | References |
| Excitation Maximum (λex) | ~554 nm | ~550 nm | [1][2] |
| Emission Maximum (λem) | ~568 nm | ~570 nm | [1][2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [9] |
| Fluorescence Quantum Yield | ~0.1 - 0.3 (highly dependent on environment) | ~0.1 - 0.3 (highly dependent on environment) | [9] |
| Reactive Group | Carboxylic Acid (-COOH) | Typically NHS Ester | [1][6] |
| Aqueous Solubility | High | Low (requires co-solvents) | [4][10] |
| Labeling Chemistry | Two-step (activation + conjugation) | One-step (direct conjugation) | [8][11] |
Labeling Chemistry: A Critical Difference for Beginners
The most significant practical difference for a beginner is the workflow for labeling a protein. The choice between a carboxylated dye and an NHS ester dye dictates the complexity of the experimental setup.
Workflow for Amine Labeling
As the diagram illustrates, using Sulfo-Cy3(Me)COOH requires a preliminary activation step to convert the carboxylic acid into a reactive NHS ester intermediate.[12] This two-step process offers flexibility but requires careful handling of EDC, which is moisture-sensitive.[11] In contrast, a standard Cy3-NHS ester allows for a more direct, one-step conjugation to the protein.[13]
Experimental Protocols
This protocol describes the covalent conjugation of Sulfo-Cy3(Me)COOH to an antibody using EDC and Sulfo-NHS chemistry.[1]
Materials:
-
Antibody: 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Sulfo-Cy3(Me)COOH dye.
-
Activation Reagents: EDC and Sulfo-NHS.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[14]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Reagent Preparation: Prepare fresh 10 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or activation buffer immediately before use. EDC is susceptible to hydrolysis.[11]
-
Dye Activation:
-
Conjugation Reaction:
-
Quenching: Add the Quenching Solution to the reaction to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.
-
Purification: Separate the labeled antibody from excess dye and reagents using a size-exclusion chromatography column equilibrated with PBS.[15]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~554 nm.
Application Workflow: Immunofluorescence Staining
Once an antibody is labeled, it can be used in a variety of applications, such as fluorescence microscopy and flow cytometry.[10] The following diagram shows a typical workflow for an immunofluorescence (IF) experiment using a Cy3-labeled antibody.
In this workflow, a primary antibody first targets the protein of interest within the cell. Then, a secondary antibody, which has been labeled with a Sulfo-Cy3 dye, binds to the primary antibody. This indirect detection method amplifies the signal and is a common technique in cell imaging.[1]
Summary for Beginners
-
Choose Sulfo-Cy3(Me)COOH if:
-
Your protein is sensitive to organic solvents and you need to perform the entire labeling reaction in an aqueous buffer.
-
You require a specific, custom activation chemistry (e.g., for solid-phase peptide synthesis).[16]
-
You are comfortable with a two-step reaction that requires careful handling of activation reagents.
-
-
Choose a Standard Cy3 NHS Ester if:
Both dyes offer excellent photostability and bright fluorescence, making them powerful tools for biological research.[2] The primary decision for a beginner revolves around the trade-off between the superior water solubility of the Sulfo-Cy3 dye and the procedural simplicity of using a pre-activated NHS ester.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 6. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 18. lumiprobe.com [lumiprobe.com]
Sulfo-Cy3(Me)COOH TEA: A Technical Guide to Water Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the water solubility and stability of Sulfo-Cy3(Me)COOH TEA, a fluorescent dye engineered for advanced applications in biological research and drug development. Tailored for researchers, scientists, and professionals in the field, this document details the dye's physicochemical properties, presents experimental protocols for its use, and offers insights into its performance in various applications.
Core Physicochemical and Spectral Properties
Sulfo-Cy3(Me)COOH is a derivative of the cyanine (B1664457) 3 (Cy3) dye, featuring sulfonate groups that significantly enhance its hydrophilicity. This modification renders it highly soluble in aqueous environments, a critical feature for labeling biological macromolecules such as proteins and nucleic acids. The carboxylic acid moiety serves as a reactive handle for covalent attachment to primary amines after activation. The triethylammonium (B8662869) (TEA) salt form can influence the dye's solubility and aggregation properties. While specific data for the TEA salt is not extensively published, triethylamine (B128534) is known to inhibit dye aggregation and can play a role in enhancing photostability in certain contexts.[1]
The key quantitative properties of Sulfo-Cy3(Me)COOH are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C30H36N2O8S2 (as free acid) | The TEA salt will have a different molecular formula and weight. |
| Molecular Weight | 616.75 g/mol (as free acid) | Varies for different salt forms. |
| Appearance | Green to dark green solid | |
| Excitation Maximum (λex) | ~554 nm | [2] |
| Emission Maximum (λem) | ~568 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.1 - 0.2 (estimated in aqueous buffer) | The quantum yield of the related Sulfo-Cyanine3 NHS ester is reported as 0.15.[4] |
Water Solubility
The presence of sulfonate groups makes Sulfo-Cy3(Me)COOH highly soluble in water and other polar solvents, which is advantageous for biological applications as it often circumvents the need for organic co-solvents that can be harmful to protein structure and cells.[5] This high water solubility also helps to prevent the aggregation of dye molecules, leading to more consistent and reliable labeling of biomolecules.[1]
| Solvent | Solubility |
| Water | Well soluble |
| DMSO (Dimethyl sulfoxide) | Well soluble |
| DMF (Dimethylformamide) | Well soluble |
| Non-polar organic solvents | Practically insoluble |
Quantitative solubility for the free carboxylic acid form is reported to be as high as 0.55 M (360 g/L) in water and DMSO.
Stability Profile
Sulfo-Cy3(Me)COOH exhibits robust stability under a range of experimental conditions, a crucial attribute for its use in fluorescence-based assays.
pH Stability
This dye is stable and functional across a broad pH range, typically from pH 3 to 10, accommodating a wide variety of biological buffers and experimental conditions.[3]
Photostability
Sulfo-cyanine dyes are known for their outstanding photostability, which is superior to many traditional fluorophores.[6] This allows for longer exposure times during fluorescence microscopy and more robust data acquisition in time-lapse imaging. The primary mechanism of photobleaching for cyanine dyes involves oxidative cleavage of the polymethine chain, which can be mediated by singlet oxygen.[7]
Storage and Handling
For optimal stability, the solid form of this compound should be stored at -20°C, protected from light. Stock solutions are best prepared in anhydrous solvents like DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months, also with protection from light.[2] Aqueous stock solutions should be used fresh or aliquoted and stored frozen to avoid repeated freeze-thaw cycles.
Experimental Protocols and Workflows
A primary application of Sulfo-Cy3(Me)COOH is the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.
Protein and Antibody Labeling Workflow
The following diagram outlines the general workflow for conjugating Sulfo-Cy3(Me)COOH to a protein or antibody.
Caption: Workflow for conjugating Sulfo-Cy3(Me)COOH to a protein or antibody.
Detailed Protocol for Antibody Conjugation
This protocol details the activation of the carboxylic acid group of Sulfo-Cy3(Me)COOH and its subsequent conjugation to an antibody.
Materials:
-
Primary antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)
-
This compound
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve Sulfo-Cy3(Me)COOH in DMSO or water to a stock concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Dye Activation:
-
In a microcentrifuge tube, combine the Sulfo-Cy3(Me)COOH stock solution with Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS relative to the dye.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
-
-
Conjugation to Antibody:
-
Add the activated dye solution to the antibody solution. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using the Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the brightly colored, labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~554 nm (for the dye).
-
Applications in Research
The favorable properties of this compound make it a versatile tool for a range of applications.
Fluorescence Microscopy
Its brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamic processes in both fixed and live cells.[5][8]
Flow Cytometry
Sulfo-Cy3 provides a distinct signal for precise cell sorting and analysis.[5] While phycobiliproteins like PE and APC are generally brighter, Sulfo-Cy3 is a suitable choice for detecting moderately to highly expressed antigens.[9]
Immunofluorescence Staining Workflow
The following diagram illustrates a general workflow for an immunofluorescence (IF) staining experiment using a Sulfo-Cy3 labeled antibody.
Caption: General workflow for immunofluorescence (IF) staining.
Conclusion
This compound is a high-performance fluorescent dye characterized by its excellent water solubility and robust stability. These features, combined with its bright and photostable fluorescence, make it an invaluable tool for the precise labeling and sensitive detection of biomolecules in a wide array of research applications, from high-resolution microscopy to flow cytometry. The detailed protocols and workflows provided in this guide are intended to facilitate its successful implementation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Photostability of Sulfo-Cy3(Me)COOH TEA in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photostability of Sulfo-Cy3(Me)COOH TEA, a sulfonated cyanine (B1664457) dye, in the context of fluorescence microscopy. The selection of a robust fluorescent probe is critical for generating high-quality and reproducible data in applications ranging from cellular imaging to super-resolution microscopy.[1] Photobleaching, the irreversible loss of fluorescence upon light exposure, is a significant challenge that can compromise experimental outcomes, especially in studies requiring prolonged or intense illumination.[2] This document offers a comparative analysis of cyanine dye photostability, detailed experimental methodologies, and visual representations of key concepts to aid in the effective use of this compound.
Understanding Photostability in Cyanine Dyes
Cyanine dyes, such as the Cy3 and Cy5 families, are widely utilized in biological research due to their high molar extinction coefficients and versatile conjugation chemistries.[3][4] However, they are susceptible to photobleaching, a process influenced by several factors including the intensity of the excitation light, the presence of molecular oxygen, the local chemical environment, and the intrinsic properties of the dye itself.[2] Molecular oxygen is a primary contributor to photobleaching, as it can interact with the excited triplet state of the dye to form reactive oxygen species (ROS) that chemically damage the fluorophore.[2]
The addition of sulfonate groups to cyanine dyes, as in Sulfo-Cy3 derivatives, generally enhances water solubility and can contribute to improved optical stability and quantum yield.[3] The "(Me)" designation in this compound likely refers to a methyl group, a common modification in dye chemistry.[3] While specific quantitative photostability data for this compound is not widely published, its performance can be inferred from data on closely related sulfo-Cy3 compounds.
Quantitative Data on Cyanine Dye Performance
The following tables summarize key photophysical properties of various cyanine dyes to provide a comparative context for the expected performance of this compound.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Sulfo-Cy3(Me)COOH | ~554 | ~568 | Not Widely Reported | ~0.1 - 0.2 (est.) | Moderate |
| Cy3™ Maleimide | ~550 | ~570 | 150,000 | 0.15 | Moderate |
| Alexa Fluor™ 555 | ~555 | ~565 | 150,000 | 0.1 | High |
| Sulfo-Cyanine3 NHS ester | Not Widely Reported | Not Widely Reported | Not Widely Reported | 0.15 | Not Widely Reported |
Data compiled from multiple sources.[3][5][6] The photostability of cyanine dyes can be variable depending on their specific structure and the experimental environment.[5]
Experimental Protocols for Photostability Measurement
A standardized method for quantifying and comparing the photostability of fluorophores is essential for selecting the appropriate dye for a given experiment. The following protocol outlines a general procedure for a photobleaching experiment in a microscopy setting.[5][7]
Objective: To quantify and compare the rate of photobleaching of this compound-conjugated molecules under continuous illumination.
Materials:
-
This compound-conjugated sample (e.g., antibody, protein, or oligonucleotide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable light source (e.g., laser or arc lamp) and filter sets for Cy3
-
Image analysis software (e.g., ImageJ/Fiji)[5]
Procedure:
-
Sample Preparation:
-
Microscope Setup:
-
Select the appropriate excitation source and filter set for Sulfo-Cy3 (excitation ~554 nm, emission ~568 nm).[6]
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to maintain a constant illumination intensity across all comparative experiments.[5]
-
Define a region of interest (ROI) for imaging.[5]
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen based on the expected rate of photobleaching.[5]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.[5]
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.[5]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).[5]
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[5]
-
Visualizing Key Concepts
The following diagrams illustrate important workflows and relationships relevant to the use of this compound in microscopy.
Caption: A generalized workflow for immunofluorescence microscopy.
Caption: Key contributors to the photobleaching of cyanine dyes.
Strategies to Mitigate Photobleaching
To enhance the photostability of this compound and other cyanine dyes during microscopy experiments, several strategies can be employed:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[2] Reduce the exposure time and the frequency of image acquisition.
-
Use Antifade Reagents: Mounting media containing antifade agents can help to reduce the rate of photobleaching by scavenging reactive oxygen species.[2]
-
Control the Chemical Environment: The local chemical environment can influence dye stability. For some cyanine dyes, a slightly basic pH (around 7.5) may be optimal.[2]
-
Choose More Photostable Alternatives: In demanding applications, consider using more photostable fluorophores, such as the Alexa Fluor series, which are structurally designed for enhanced photostability.[1]
Conclusion
This compound is a valuable fluorescent probe for a variety of microscopy applications. While it offers good brightness and water solubility, its susceptibility to photobleaching requires careful consideration during experimental design and execution. By understanding the factors that contribute to photobleaching and implementing strategies to mitigate its effects, researchers can improve the quality and reliability of their fluorescence imaging data. For critical applications requiring high photostability, a thorough evaluation of alternative fluorophores is recommended.
References
A Technical Guide to the Photophysical Properties and Applications of Sulfo-Cy3(Me)COOH TEA
This technical guide provides a comprehensive overview of the excitation and emission spectra, and key photophysical properties of Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye. Designed for researchers, scientists, and professionals in drug development, this document details the dye's spectral characteristics and provides experimental protocols for its characterization and application in bioconjugation and cellular imaging.
Core Photophysical and Chemical Properties
This compound is a derivative of the Cy3 dye, featuring sulfonate groups that confer high water solubility, making it particularly well-suited for labeling biological macromolecules in aqueous environments.[1][2] The carboxylic acid group provides a reactive handle for covalent attachment to primary amines on biomolecules such as proteins and nucleic acids after activation.[1] This dye is known for its bright orange-red fluorescence and robust photostability, which are critical for various fluorescence-based applications.[3][4]
Quantitative Data Summary
The key photophysical and chemical properties of Sulfo-Cy3(Me)COOH and its related forms are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~554 nm[1][2][5][6][7][8][9][10] | In aqueous buffers. |
| Emission Maximum (λem) | ~568 nm[1][2][3][5][6][7][8][9][10] | In aqueous buffers. |
| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹[1][] | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.2 (estimated)[12]; 0.1[1][][13] | Represents the efficiency of the fluorescence process.[12] |
| Molecular Formula | C30H36N2O8S2 (as free acid)[1] | |
| Molecular Weight | 616.75 g/mol (for the free acid)[1] | Varies for different salt forms. |
| Solubility | High solubility in water, DMSO, and DMF.[1][][13] | Practically insoluble in non-polar organic solvents.[1][][13] |
| pH Stability | Stable and functional across a broad pH range of 3 to 10.[1][14][15] |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quartz cuvette
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a dilute stock solution of this compound in PBS. A typical concentration is in the micromolar range. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the known absorption maximum of the dye (~554 nm).
-
Scan a range of emission wavelengths, typically from 560 nm to 700 nm.
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the determined emission maximum (~568 nm).
-
Scan a range of excitation wavelengths, typically from 450 nm to 560 nm.
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).
-
Antibody Conjugation with Sulfo-Cy3(Me)COOH
This protocol describes the covalent labeling of an antibody with Sulfo-Cy3(Me)COOH using carbodiimide (B86325) chemistry.[3][6]
Materials:
-
Primary antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cy3(Me)COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dye Activation:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
Immunofluorescence Staining of Fixed Cells
This protocol provides a general procedure for immunofluorescence staining of fixed and permeabilized cells using a Sulfo-Cy3-conjugated antibody.[6]
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sulfo-Cy3-conjugated primary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Wash cells with PBS.
-
Fix cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash cells three times with PBS.
-
-
Staining:
-
Block non-specific binding by incubating with Blocking Buffer for 30-60 minutes.[6]
-
Dilute the Sulfo-Cy3-conjugated primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Wash cells three times with PBS, protecting from light.[6]
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and Cy3.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Unveiling the Quantum Yield of Sulfo-Cy3(Me)COOH TEA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Quantum Yield in Cyanine (B1664457) Dyes
The fluorescence quantum yield (Φ) is a fundamental measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1][2] A higher quantum yield signifies a brighter fluorescent signal, a critical attribute for sensitive detection in applications such as fluorescence microscopy, flow cytometry, and bioconjugation.[1]
Cyanine dyes, including the Cy3 family, are known for their high molar extinction coefficients; however, their quantum yields can be highly sensitive to their molecular structure and local environment.[1] The primary non-radiative decay pathway that competes with fluorescence in cyanine dyes is photoinduced cis-trans isomerization around the polymethine chain.[3][4] Factors that restrict this isomerization, such as increased solvent viscosity or covalent attachment to a biomolecule, can lead to a significant enhancement in fluorescence quantum yield.[3][4][5]
Quantitative Data on Sulfo-Cy3 and Related Dyes
Direct quantitative data for Sulfo-Cy3(Me)COOH TEA is sparse. However, by examining the quantum yields of structurally similar sulfo-Cy3 derivatives, we can establish an estimated range. The presence of sulfonate groups generally enhances water solubility and can modestly improve photostability and quantum yield.[1] The "(Me)" designation likely refers to a methyl group, a common modification that can subtly influence electronic properties.
The following table summarizes the reported quantum yields for relevant cyanine dyes, providing a comparative basis for estimating the performance of this compound.
| Dye | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| This compound | ~0.1 - 0.2 (est.) | Aqueous Buffer | [1] |
| sulfo-Cyanine3 NHS ester | 0.15 | Not specified | [1] |
| sulfo-Cyanine3 carboxylic acid | 0.1 | Not specified | [6] |
| Cyanine3 carboxylic acid | 0.31 | Not specified | [7] |
| Cy3 (free dye in solution) | ~0.04 | Aqueous solution | [8] |
| Cy3 conjugated to ssDNA | Highest | 5' terminus attachment | [5] |
| Cy3 conjugated to dsDNA | Decreased by 2.4x | Compared to ssDNA conjugation | [5] |
Factors Influencing the Quantum Yield of Sulfo-Cy3 Dyes
Several key factors can significantly alter the quantum yield of Sulfo-Cy3 derivatives:
-
Solvent Viscosity: Increasing the viscosity of the solvent restricts the rotational movement of the cyanine dye's polymethine chain, thereby inhibiting non-radiative cis-trans isomerization and increasing fluorescence quantum yield.[3][8]
-
Conjugation to Biomolecules: Covalent attachment of Cy3 to biomolecules like DNA or proteins can dramatically enhance its quantum yield.[3][5] This is attributed to the steric hindrance imposed by the macromolecule, which limits the dye's conformational freedom.[5] The fluorescence quantum yield of Cy3 is highest when attached to the 5' terminus of single-stranded DNA and decreases significantly upon the formation of double-stranded DNA.[5]
-
Environmental Polarity and Temperature: The polarity of the solvent can influence the electronic structure of the dye, and temperature can affect the rate of non-radiative decay pathways.[3]
-
Aggregation: Cyanine dyes have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and a lower quantum yield. The introduction of sulfonate groups, as in Sulfo-Cy3, improves water solubility and reduces this aggregation tendency.[9]
Experimental Protocol: Determining Fluorescence Quantum Yield by the Comparative Method
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[1][2][10] This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions.
Materials and Equipment:
-
Spectrofluorometer: To measure fluorescence emission spectra.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Standard Fluorophore: A well-characterized dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Solvent: High-purity solvent in which both the sample and standard are soluble and stable.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the standard fluorophore in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects and self-quenching.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the standard and the sample.[1]
-
Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions. The excitation wavelength must be identical for all measurements. Instrumental parameters (e.g., excitation and emission slit widths) should be kept constant throughout the experiment.[1]
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Gradₓ) and the standard (Gradₛₜ).
-
-
Calculation of Quantum Yield: The unknown quantum yield (Φₓ) can be calculated using the following equation:[1][2]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative method for determining fluorescence quantum yield.
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Conclusion
While the precise quantum yield of this compound is not definitively published, an estimated value in the range of 0.1 to 0.2 in aqueous solutions can be inferred from data on closely related sulfo-Cy3 dyes.[1] It is imperative for researchers to recognize that this value is not absolute and can be significantly influenced by environmental factors, most notably solvent viscosity and conjugation to macromolecules. For applications demanding high precision, the experimental determination of the quantum yield under the specific conditions of the experiment is strongly recommended. The detailed comparative method protocol provided in this guide offers a robust framework for achieving accurate and reproducible quantum yield measurements, empowering researchers to optimize their fluorescence-based assays and drug development workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sulfo-Cyanine3 карбоновая кислота | CAS#:1121756-11-3 (inner salt); 1941997-61-0 (sodium salt) [ru.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Technical Guide to Sulfo-Cy3(Me)COOH TEA: Principles and Applications in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye, and its fundamental applications in cell biology. It details the dye's physicochemical properties, protocols for its use in bioconjugation and cellular imaging, and its role in advancing biological research.
Core Chemical and Physical Properties
This compound is a derivative of the Cy3 dye, engineered with sulfonate groups to enhance its hydrophilicity.[1] This modification makes it highly soluble in aqueous environments, which is advantageous for labeling sensitive biological macromolecules like proteins and nucleic acids without the need for organic solvents.[1][2] The defining feature for its application in bioconjugation is the carboxylic acid moiety, which can be activated to form a stable amide bond with primary amines on target molecules.[1][2] This orange-fluorescent dye is known for its brightness and photostability, making it a reliable tool for various fluorescence-based assays.[1][3]
Quantitative Data Summary
The key photophysical and chemical properties of Sulfo-Cy3(Me)COOH are summarized below. These characteristics are crucial for designing and troubleshooting fluorescence experiments.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~554 nm | [1][2][4] |
| Emission Maximum (λem) | ~568 nm | [1][2][4] |
| Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | 0.1 | [1] |
| Molecular Formula | C₃₀H₃₆N₂O₈S₂ | As the free acid[1] |
| Molecular Weight | 616.75 g/mol | For the free acid[1] |
| Solubility | High | Well soluble in water, DMSO, and DMF[1][5] |
| pH Range | 3 to 10 | Stable and functional across a broad pH range[1][6] |
Key Applications in Cell Biology
The versatility of this compound allows for its use in a range of applications, primarily centered around the fluorescent labeling of biomolecules.
-
Fluorescence Microscopy: Ideal for imaging cellular structures and processes with high clarity.[3]
-
Flow Cytometry: Provides strong signals for accurate cell sorting and analysis.[3]
-
Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[3]
-
Molecular Probes: Effective for studying biomolecular interactions.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol 1: Antibody Conjugation
This protocol describes the covalent labeling of an antibody with this compound using carbodiimide (B86325) chemistry. The process involves the activation of the dye's carboxylic acid group to form an amine-reactive ester, which then couples to primary amines (e.g., lysine (B10760008) residues) on the antibody.[2]
Materials:
-
Primary antibody (1-2 mg/mL in an amine-free buffer like PBS)[2]
-
This compound[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)[2]
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column[7]
Procedure:
-
Dye Activation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a desalting column equilibrated with PBS.[7]
-
Workflow for Antibody Conjugation
Caption: Workflow for conjugating Sulfo-Cy3(Me)COOH to an antibody.[7]
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a Sulfo-Cy3-conjugated antibody for immunofluorescence staining of fixed and permeabilized cells.[7]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)[7]
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[7]
-
Blocking Buffer (e.g., 1% BSA in PBS)[7]
-
Sulfo-Cy3-conjugated antibody[7]
-
Nuclear counterstain (e.g., DAPI)[7]
-
Antifade mounting medium[7]
Procedure:
-
Cell Preparation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the Sulfo-Cy3-conjugated antibody in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[7]
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Experimental Workflow for Immunofluorescence
Caption: General workflow for immunofluorescence staining of fixed cells.
Protocol 3: Live-Cell Imaging of Antibody Internalization
This protocol details a method for visualizing the internalization of a cell surface receptor using a Sulfo-Cy3-conjugated antibody that targets an extracellular domain of the receptor.[7]
Materials:
-
Cells seeded in a glass-bottom imaging dish
-
Live-Cell Imaging Medium (e.g., phenol (B47542) red-free DMEM with 10% FBS)[7]
-
Sulfo-Cy3-conjugated antibody against the target receptor[7]
-
Microscope with a temperature and CO₂-controlled environmental chamber[7]
Procedure:
-
Cell Seeding:
-
Seed cells in a glass-bottom imaging dish to achieve 50-70% confluency on the day of the experiment.[7]
-
-
Antibody Incubation:
-
Replace the culture medium with pre-warmed Live-Cell Imaging Medium containing the Sulfo-Cy3-conjugated antibody at a predetermined optimal concentration.[7]
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish into the pre-warmed microscope chamber.
-
Acquire images at different time points to visualize the binding of the antibody to the cell surface and its subsequent internalization.
-
Logical Flow for Live-Cell Imaging Experiment
Caption: Workflow for a live-cell antibody internalization assay.
Conclusion
This compound is a robust and versatile fluorescent dye essential for modern cell biology research. Its excellent water solubility, bright fluorescence, and reactive carboxylic acid group make it an ideal choice for labeling a wide range of biomolecules.[1][3] The detailed protocols provided in this guide offer a solid foundation for the successful application of this compound in immunofluorescence, live-cell imaging, and other fluorescence-based techniques, enabling researchers to visualize and quantify cellular processes with high precision.
References
A Technical Guide to the Storage and Handling of Sulfo-Cy3(Me)COOH TEA
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the integrity and stability of cyanine (B1664457) dyes are paramount for reproducible and reliable experimental outcomes. Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine dye, is favored for its utility in labeling biological macromolecules such as proteins and nucleic acids.[1] Proper storage and handling of this reagent are critical to preserving its fluorescent properties and reactivity. This guide provides an in-depth overview of the recommended procedures for this compound.
Storage Recommendations
To ensure the long-term stability of this compound, it is imperative to adhere to specific storage conditions. The compound should be protected from light to prevent photobleaching.[2]
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Protection |
| Solid Compound | -20°C | 24 months | In the dark |
| Stock Solution (Short-term) | -20°C | Up to 1 month | Protected from light[2][3] |
| Stock Solution (Long-term) | -80°C | Up to 6 months | Protected from light[2][3] |
Note: Transportation of the solid compound can be done at room temperature for up to 3 weeks.[4] For stock solutions, it is advisable to aliquot the solution to prevent repeated freeze-thaw cycles.[3]
Handling and Personal Protective Equipment
Safe handling practices are essential when working with this compound to minimize exposure and maintain the integrity of the compound.
General Handling
The solid dye powder should be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[2] It is recommended to use non-sparking tools when handling the solid compound.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to prevent contact with the skin and eyes.[2]
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Item | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for any tears or holes before use.[2] |
| Body | Laboratory coat | A standard, fully buttoned laboratory coat should be worn.[2] |
| Eyes/Face | Safety goggles | Tightly sealed safety goggles are necessary to protect against dust and splashes.[2] |
| Respiratory | Respirator | An N95 or higher-rated respirator may be required when handling the powder, especially in the absence of a fume hood.[2] |
| Feet | Closed-toe shoes | Required at all times in the laboratory.[2] |
Experimental Protocols: Stock Solution Preparation
The following protocol outlines the general procedure for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), or an appropriate aqueous buffer
-
Vortex mixer or sonicator
-
Microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
In a well-ventilated area, weigh the desired amount of the solid dye.
-
To dissolve the dye, add the appropriate solvent. Sulfo-Cy3(Me)COOH is soluble in aqueous buffers, DMSO, and DMF.[1][4] If using an organic solvent like DMSO or DMF, add it to the dry compound first to ensure complete dissolution before adding it to an aqueous solution.[2]
-
Vortex or sonicate the mixture briefly until the dye is fully dissolved.[2]
-
If preparing an aqueous stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[2][3]
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste. Both liquid and solid waste must be collected in clearly labeled, sealed containers for hazardous waste.[2]
Workflow for Storage and Handling
Caption: A logical workflow for the proper storage and handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Sulfo-Cy3(Me)COOH
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of proteins with the fluorescent dye Sulfo-Cy3(Me)COOH. This protocol details the activation of the dye's carboxylic acid and its subsequent conjugation to primary amines on a target protein.
Sulfo-Cy3(Me)COOH is a water-soluble cyanine (B1664457) dye ideal for labeling biological macromolecules in aqueous environments.[1][2] Its sulfonate groups enhance hydrophilicity, while the carboxylic acid moiety allows for covalent attachment to primary amines, such as the ε-amino groups of lysine (B10760008) residues on proteins, after activation.[1][2] This labeling method is a two-step process designed to minimize protein-protein cross-linking by first activating the dye before introducing the protein.[1]
Spectral and Physical Properties
A summary of the key properties of Sulfo-Cy3(Me)COOH is provided below.
| Property | Value |
| Excitation Maximum (λex) | ~554 nm[1][2][3][4] |
| Emission Maximum (λem) | ~568 nm[1][2][3][4] |
| Reactive Group | Carboxylic Acid (-COOH)[1][2] |
| Solubility | High in aqueous buffers, DMSO, and DMF[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling proteins with Sulfo-Cy3(Me)COOH.
Preparation of Reagents
Proper preparation of all solutions is critical for successful conjugation.
-
Protein Solution :
-
The protein to be labeled should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or 2-(N-morpholino)ethanesulfonic acid (MES).[1] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the activated dye.[5][6]
-
For optimal results, the protein concentration should be at least 2 mg/mL.[5][7][8] If the protein solution contains preservatives with primary amines (e.g., sodium azide (B81097) in high concentrations), they should be removed by dialysis against the conjugation buffer.[2][9]
-
-
Dye Solution :
-
Dissolve Sulfo-Cy3(Me)COOH in anhydrous Dimethyl Sulfoxide (DMSO) or water to a stock concentration of 10 mg/mL.[1]
-
-
Activation and Coupling Buffers :
-
Activation Reagents :
-
Quenching Solution :
-
1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]
-
Protein Labeling Workflow
The following diagram illustrates the workflow for labeling proteins with Sulfo-Cy3(Me)COOH.
Caption: Workflow for protein labeling with Sulfo-Cy3(Me)COOH.
Step-by-Step Labeling Protocol
-
Dye Activation :
-
Conjugation to Protein :
-
Add the desired volume of the activated Sulfo-Cy3(Me)COOH solution to the protein solution. A starting point for optimization is a molar ratio of dye to protein between 10:1 and 20:1.[1]
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0 by adding Coupling Buffer if necessary.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[1]
-
-
Quenching the Reaction :
Purification of the Conjugate
It is essential to separate the labeled protein from unreacted dye and byproducts.
-
Size-Exclusion Chromatography : Use a desalting column, such as Sephadex G-25, equilibrated with the desired storage buffer (e.g., PBS).[1][6]
-
Collect the fractions. The first colored band to elute from the column corresponds to the labeled protein.[12]
Characterization of the Labeled Protein
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, should be determined.
-
Measure Absorbance :
-
Calculate Degree of Labeling (DOL) :
-
The DOL can be calculated using the following formula:
DOL = (A554 × ε_protein) / ((A280 - (A554 × CF)) × ε_dye)
Where:
-
A554 is the absorbance of the dye at its maximum.
-
A280 is the absorbance of the protein.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at 554 nm (162,000 cm⁻¹M⁻¹ for Sulfo-Cy3).[1]
-
CF is the correction factor for the dye's absorbance at 280 nm (this value is dye-specific and should be obtained from the dye manufacturer).
-
-
An optimal DOL for antibodies is typically between 2 and 10.[2]
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the labeling protocol.
| Parameter | Recommended Value | Notes |
| Protein Concentration | ≥ 2 mg/mL | Lower concentrations can reduce labeling efficiency.[5][7][8] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein.[1] |
| EDC & Sulfo-NHS Molar Excess | 1.5 to 2.5-fold over dye | Prepare fresh.[2] |
| Reaction pH | 7.2 - 8.0 | Crucial for the reaction with primary amines.[1] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Protect from light during incubation.[1] |
| Quenching Concentration | 50 - 100 mM | Using Tris or glycine.[1][2] |
Storage of Labeled Protein
Store the purified protein conjugate at 4°C for short-term storage, protected from light.[13] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.[13] The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can also improve stability.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Sulfo-Cy3(Me)COOH TEA Conjugation to Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3(Me)COOH is a water-soluble, bright orange fluorescent dye widely used for labeling biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The "Sulfo" designation indicates the presence of sulfonate groups, which impart high water solubility, making this dye ideal for biological applications in aqueous environments without the need for organic co-solvents that can denature sensitive biomolecules.[2][3] The carboxylic acid (-COOH) group on the dye itself is not reactive towards primary amines. Therefore, it requires activation to an amine-reactive species. This is typically achieved through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This two-step process allows for greater control over the labeling reaction. The resulting Sulfo-Cy3 conjugates are highly fluorescent and photostable, making them suitable for a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][5]
Principle of Reaction
The conjugation of Sulfo-Cy3(Me)COOH to a primary amine is a two-step process:
-
Activation of the Carboxylic Acid: The carboxyl group of Sulfo-Cy3(Me)COOH is activated by EDC in the presence of Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. This activation step is most efficient at a slightly acidic pH (4.5-7.2).[6]
-
Conjugation to the Primary Amine: The resulting Sulfo-Cy3(Me) Sulfo-NHS ester readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus) at a slightly basic pH (7.0-8.5) to form a stable amide bond.[7][8] This reaction releases Sulfo-NHS as a byproduct.
Data Presentation
Table 1: Spectral Properties of Sulfo-Cy3
| Property | Value |
| Excitation Maximum (λex) | ~554 nm[1][9] |
| Emission Maximum (λem) | ~568-570 nm[5][10] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.1[11] |
| Recommended Laser Line | 532 nm or 555 nm[12] |
| Recommended Filter Set | TRITC (tetramethylrhodamine)[12] |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step |
| pH | 4.7 - 6.0[6] | 7.2 - 8.5[7][9] |
| Buffer | MES Buffer (non-amine, non-carboxylate)[6] | PBS or Bicarbonate Buffer[4][8] |
| Temperature | Room Temperature | Room Temperature |
| Duration | 15 - 30 minutes[4] | 2 hours to overnight |
Experimental Protocols
Materials
-
Sulfo-Cy3(Me)COOH TEA
-
Biomolecule with primary amines (e.g., protein, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)[4]
Protocol for Conjugating Sulfo-Cy3(Me)COOH to a Protein
This protocol is a general guideline and may require optimization for specific proteins.
1. Preparation of Reagents:
-
Protein Solution:
-
Sulfo-Cy3(Me)COOH Stock Solution:
-
Bring the vial of Sulfo-Cy3(Me)COOH to room temperature.
-
Prepare a 10 mg/mL stock solution in anhydrous DMF or DMSO.[4]
-
-
EDC and Sulfo-NHS Solutions:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. The exact concentration will depend on the desired molar excess.
-
2. Activation of Sulfo-Cy3(Me)COOH:
-
Determine the molar ratio of Dye:EDC:Sulfo-NHS. A molar excess of EDC and Sulfo-NHS over the dye is recommended (e.g., 1:5:10).
-
In a microcentrifuge tube, add the required volume of the Sulfo-Cy3(Me)COOH stock solution.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the dye.
-
Incubate the mixture for 15-30 minutes at room temperature in the dark to activate the carboxylic acid.[4]
3. Conjugation to the Protein:
-
Add the activated Sulfo-Cy3(Me) Sulfo-NHS ester solution to the protein solution.
-
The optimal molar ratio of dye to protein can vary and should be determined empirically, but a starting point of a 10-fold molar excess of the dye is common.[9]
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring or rocking.[4] The incubation can be extended to overnight at 4°C.
4. Quenching the Reaction:
-
(Optional) To stop the reaction, add a small volume of Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
5. Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]
-
Elute with an appropriate buffer (e.g., PBS). The first colored fraction will be the labeled protein.
6. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, should be calculated to ensure optimal labeling. Over-labeling can lead to fluorescence quenching.[13]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~554 nm).
-
The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at ~554 nm
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of Sulfo-Cy3 at ~554 nm (~150,000 cm⁻¹M⁻¹)
-
CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3 dyes)
-
Visualizations
Caption: Chemical reaction pathway for Sulfo-Cy3(Me)COOH conjugation.
Caption: Experimental workflow for protein labeling.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 11. cy3-alkyne.com [cy3-alkyne.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
Application Notes and Protocols for EDC/NHS Activation of Sulfo-Cy3(Me)COOH TEA
Introduction
This document provides detailed protocols and application notes for the covalent conjugation of Sulfo-Cy3(Me)COOH TEA, a carboxylated fluorescent dye, to primary amine-containing molecules using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide). This method is widely employed for labeling proteins, antibodies, peptides, and other biomolecules for various research and diagnostic applications.
EDC is a water-soluble carbodiimide (B86325) that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react with primary amines to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxyl group.[1] To improve the efficiency and stability of the reaction, Sulfo-NHS is included. It reacts with the O-acylisourea intermediate to create a semi-stable Sulfo-NHS ester, which is more resistant to hydrolysis and efficiently reacts with primary amines at physiologic pH.[1][2] This two-step coupling process is preferred as it enhances control over the conjugation reaction and can minimize unwanted polymerization, especially when the target biomolecule also contains carboxyl groups.[3]
Chemical Principle
The conjugation process involves a two-step reaction:
-
Activation: The carboxyl group (-COOH) on the this compound dye is activated by EDC in a slightly acidic buffer (e.g., MES, pH 6.0). This forms an unstable O-acylisourea intermediate.
-
Esterification and Conjugation: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This activated dye is then introduced to the target molecule containing a primary amine (-NH2) in a buffer with a pH of 7.2-8.5. The amine group attacks the Sulfo-NHS ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group.
Experimental Protocols
A two-step protocol is recommended for optimal results. This involves activating the this compound first, quenching the excess EDC, and then adding the activated dye to the amine-containing target molecule. This prevents the polymerization of the target molecule if it also contains carboxyl groups.[2][4]
Materials Required
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[2][3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5 or 0.1 M sodium phosphate, pH 7.5.[3][4]
-
Quenching Solution (for EDC): 2-Mercaptoethanol (B42355) (2-ME).[2][4]
-
Quenching Solution (for reaction): 1 M Tris-HCl, pH 8.5, or 1 M Glycine.[3]
-
Amine-containing molecule (e.g., protein, antibody) in Coupling Buffer.
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis equipment.[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO) for preparing dye stock solution.
Protocol 1: Two-Step Conjugation
This protocol is ideal for labeling biomolecules that contain both amine and carboxyl groups, such as antibodies and other proteins.
Step 1: Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Store at -20°C, protected from light.
-
EDC and Sulfo-NHS Solutions: Prepare EDC and Sulfo-NHS solutions immediately before use, as EDC is susceptible to hydrolysis.[3] Dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 100 mM each.
-
Target Molecule Solution: Prepare the protein or other amine-containing molecule at a concentration of 1-10 mg/mL in ice-cold Coupling Buffer.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound with Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the dye solution. The final concentrations and molar ratios should be optimized for each application (see Table 1 for recommendations). A common starting point is a 10- to 50-fold molar excess of the dye and activation reagents over the amount of protein.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2][3]
Step 3: Quenching of EDC
-
Add 2-mercaptoethanol to the reaction mixture to a final concentration of 20 mM to quench the unreacted EDC.[2][4]
-
Incubate for 10 minutes at room temperature.
-
Optional but Recommended: To remove inactivated EDC and byproducts, pass the activated dye solution through a desalting column equilibrated with Coupling Buffer. This step is critical if the target molecule contains disulfide bonds sensitive to 2-mercaptoethanol.[5]
Step 4: Conjugation to Target Molecule
-
Immediately add the activated and purified Sulfo-Cy3 dye to the target molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.[3]
Step 5: Quenching of Reaction and Purification
-
Stop the conjugation reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purify the fluorescently labeled conjugate from excess dye and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis. The first colored band to elute from a desalting column is typically the labeled protein.[2]
Protocol 2: One-Step Conjugation
This simplified protocol can be used for molecules that only contain primary amines and no carboxyl groups (e.g., amine-modified oligonucleotides).
-
Combine the this compound and the amine-containing target molecule in Coupling Buffer (pH 7.2-7.5).
-
Prepare a solution of EDC/Sulfo-NHS in Coupling Buffer and add it to the dye/target molecule mixture.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench and purify the reaction as described in Step 5 of the two-step protocol.
// Nodes prep [label="Prepare Reagents\n(Dye, EDC, Sulfo-NHS, Buffers)"]; activate [label="Activate Sulfo-Cy3-COOH\nwith EDC/Sulfo-NHS\n(15-30 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; quench_edc [label="Quench Excess EDC\n(2-Mercaptoethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify_dye [label="Optional: Purify Activated Dye\n(Desalting Column)"]; conjugate [label="Add Activated Dye to Target Molecule\n(2h RT or Overnight 4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench_rxn [label="Quench Reaction\n(Tris or Glycine)"]; purify_final [label="Purify Final Conjugate\n(Desalting/Dialysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges prep -> activate; activate -> quench_edc; quench_edc -> purify_dye; purify_dye -> conjugate; quench_edc -> conjugate [style=dashed, label=" If not purifying dye"]; conjugate -> quench_rxn; quench_rxn -> purify_final; } caption: Experimental workflow for the two-step conjugation protocol.
Data Presentation: Recommended Reaction Parameters
Optimization is often necessary to achieve the desired degree of labeling.[3] The following table provides starting recommendations for key reaction parameters.
| Parameter | Activation Step | Conjugation Step | Rationale & Remarks |
| pH | 5.0 - 6.0 | 7.2 - 8.5 | Acidic pH stabilizes the O-acylisourea intermediate and favors activation.[4] Near-neutral to slightly basic pH is optimal for the reaction with primary amines.[4] |
| Buffer | MES | PBS, HEPES, Bicarbonate | Use non-amine, non-carboxylate buffers for activation.[4] Amine-containing buffers (e.g., Tris) will quench the reaction. |
| Molar Ratio (Reagent:Dye) | EDC: 1-10xSulfo-NHS: 2-5x | - | An excess of EDC/Sulfo-NHS drives the activation. A higher ratio of Sulfo-NHS to EDC can improve the stability of the active ester.[6][7] |
| Molar Ratio (Dye:Target) | - | 5:1 to 20:1 | This ratio should be optimized to control the degree of labeling. Start with a moderate excess of the dye. |
| Incubation Time | 15 - 30 minutes | 2 hours - Overnight | Short activation time is sufficient. Longer conjugation time may increase labeling efficiency, especially at 4°C. |
| Temperature | Room Temperature | Room Temperature or 4°C | Reactions are typically efficient at room temperature. 4°C can be used for sensitive proteins. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC due to hydrolysis. | Always use freshly prepared EDC solution. Equilibrate EDC powder to room temperature before opening to prevent moisture condensation.[4][5] |
| Incorrect buffer pH. | Verify the pH of Activation and Coupling buffers. The two-step pH process is critical for efficiency.[4] | |
| Presence of amine-containing contaminants. | Ensure buffers and target molecule solutions are free from extraneous primary amines (e.g., Tris, ammonium (B1175870) salts). | |
| Protein Precipitation | High degree of labeling or solvent effects. | Reduce the molar ratio of dye to protein. Ensure the final concentration of DMSO from the dye stock is low (<10%). Reduce the amount of EDC used.[4] |
| Inappropriate buffer conditions. | Check the solubility and stability of your protein in the chosen coupling buffer. | |
| High Background Signal | Insufficient removal of unreacted dye. | Improve the purification step. Use a longer desalting column or perform an additional purification step (e.g., dialysis). |
| Non-specific binding of the dye. | Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers during purification. Block non-specific sites if immobilizing onto a surface.[3] |
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cy3(Me)COOH TEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent labeling of amino-modified oligonucleotides with the fluorescent dye Sulfo-Cy3(Me)COOH TEA. Sulfo-Cy3 is a water-soluble, bright orange-fluorescent dye widely used for labeling biomolecules.[1] Its sulfonate groups enhance water solubility, making it ideal for biological applications in aqueous buffers. The carboxylic acid group on Sulfo-Cy3(Me)COOH allows for a two-step conjugation to primary amines on modified oligonucleotides, providing greater control over the labeling reaction compared to using pre-activated NHS esters.
Labeled oligonucleotides are critical tools in various research and drug development applications, including Fluorescence Resonance Energy Transfer (FRET) studies, in situ hybridization (FISH), microarray analysis, and as antisense oligonucleotides (ASOs) for gene silencing studies.[2][3] This guide will cover the activation of the dye, conjugation to the oligonucleotide, purification of the final product, and relevant applications.
Product Information and Specifications
Sulfo-Cy3(Me)COOH is a derivative of the cyanine (B1664457) dye Cy3. The "Sulfo" modification indicates the presence of sulfonate groups, which increase its hydrophilicity. The TEA (triethylamine) is a counter-ion.
Table 1: Spectroscopic and Physical Properties of Sulfo-Cy3
| Property | Value |
| Excitation Maximum (λex) | ~554 nm |
| Emission Maximum (λem) | ~568 nm |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Recommended QC Filter Sets | TRITC (tetramethylrhodamine) |
| Solubility | High in water and DMSO |
Experimental Protocols
Overview of the Labeling Workflow
The labeling process is a two-step procedure designed to first activate the carboxylic acid group of Sulfo-Cy3(Me)COOH, followed by conjugation to the amino-modified oligonucleotide. This method minimizes the risk of protein-protein cross-linking if working with other biomolecules and provides a stable reactive intermediate.
Materials and Reagents
-
Amino-modified oligonucleotide (5' or 3' amine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium carbonate/bicarbonate buffer, pH 8.5-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Purification columns (RP-HPLC or Size-Exclusion Chromatography)
Protocol for Activation of Sulfo-Cy3(Me)COOH
This protocol is for the activation of the carboxylic acid group of the dye to create a more stable amine-reactive Sulfo-NHS ester.
-
Prepare Dye Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Activator Solutions: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Activation Reaction: In a microcentrifuge tube protected from light, combine the dye and activator solutions. For a typical reaction, use a 2-5 fold molar excess of EDC and Sulfo-NHS over the dye.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
Protocol for Conjugation to Amino-Modified Oligonucleotide
-
Prepare Oligonucleotide: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add the activated Sulfo-Cy3-NHS ester solution to the oligonucleotide solution. A molar excess of the dye is typically used to ensure efficient labeling. The optimal molar ratio of dye to oligonucleotide should be determined empirically but a starting point of 8:1 can be used.[4]
-
Incubation: Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to consume any unreacted dye. Incubate for 30 minutes at room temperature.
Purification of Labeled Oligonucleotide
Purification is a critical step to remove unconjugated dye and other reaction components, which can interfere with downstream applications and lead to inaccurate quantification.
3.5.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution method for purifying labeled oligonucleotides, capable of separating the labeled product from unlabeled oligonucleotides and free dye.
-
Column: C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient of acetonitrile is used to elute the oligonucleotide. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~554 nm (for Sulfo-Cy3).
-
Post-Purification: The collected fractions containing the purified labeled oligonucleotide are typically lyophilized.
3.5.2. Size-Exclusion Chromatography (SEC)
SEC, or gel filtration, separates molecules based on their size. It is a suitable method for removing small molecules like unconjugated dye from the much larger labeled oligonucleotide.[5]
-
Column: A pre-packed column (e.g., Sephadex G-25) suitable for desalting oligonucleotides.
-
Elution Buffer: A buffer compatible with the downstream application (e.g., PBS).
-
Procedure:
-
Equilibrate the column with the elution buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled oligonucleotide according to the manufacturer's instructions. The larger, labeled oligonucleotide will elute first, while the smaller, unconjugated dye molecules are retained and elute later.
-
Data Presentation
Table 2: Recommended Molar Ratios for Labeling Reaction
| Component | Recommended Molar Ratio | Notes |
| Sulfo-Cy3(Me)COOH | 1 | - |
| EDC | 2-5 fold excess over dye | Prepare fresh |
| Sulfo-NHS | 2-5 fold excess over dye | Prepare fresh |
| Amino-Oligonucleotide | 0.125 (for an 8:1 dye:oligo ratio) | Can be optimized for desired degree of labeling |
Table 3: Typical Yields and Purity after Purification
| Purification Method | Typical Recovery/Yield | Typical Purity | Advantages | Disadvantages |
| RP-HPLC | 50-80%[6][7] | >95% | High purity, separates labeled from unlabeled oligos | Can be time-consuming, requires specialized equipment |
| Size-Exclusion Chromatography | >80% | Good | Fast, simple, good for desalting | Lower resolution, may not fully separate unlabeled from labeled oligos |
Application Example: Antisense Oligonucleotide (ASO) Mediated Gene Silencing
Sulfo-Cy3 labeled oligonucleotides can be used as ASOs to study gene silencing. ASOs are short, single-stranded synthetic nucleic acid sequences that are complementary to a target mRNA. Upon binding, they can modulate gene expression through various mechanisms, one of the most common being the recruitment of RNase H.
The following diagram illustrates the mechanism of RNase H-mediated degradation of a target mRNA by a Sulfo-Cy3 labeled ASO.
In this pathway, the Sulfo-Cy3 labeled ASO binds to its complementary target mRNA sequence.[2][8] This DNA-RNA hybrid is recognized by the cellular enzyme RNase H, which then cleaves the RNA strand.[9][10] The cleavage of the mRNA leads to its degradation by cellular machinery, ultimately preventing the translation of the mRNA into a functional protein and thus silencing the gene.[9] The Sulfo-Cy3 label allows for the visualization and tracking of the ASO within the cell.
References
- 1. goldbio.com [goldbio.com]
- 2. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. furthlab.xyz [furthlab.xyz]
- 5. Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
Application Notes and Protocols for Sulfo-Cy3(Me)COOH TEA: A Guide to Protein Labeling and Dye-to-Protein Ratio Calculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye, for the fluorescent labeling of proteins. This document outlines the principles of the labeling chemistry, detailed experimental protocols for protein conjugation, and a step-by-step procedure for calculating the crucial dye-to-protein ratio.
Introduction
Sulfo-Cy3(Me)COOH is a derivative of the Cy3 dye, featuring sulfonate groups that confer high water solubility.[1] This hydrophilicity makes it an excellent choice for labeling proteins in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[2] The carboxylic acid moiety allows for covalent attachment to primary amines on proteins, typically the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[3] This is most commonly achieved by activating the carboxylic acid to an N-hydroxysuccinimidyl (NHS) ester, which then readily reacts with nucleophilic amino groups to form stable amide bonds.[3][4]
The degree of labeling (DOL), or dye-to-protein ratio, is a critical parameter for ensuring the quality and reproducibility of fluorescently labeled proteins.[5] Over-labeling can lead to fluorescence quenching and may interfere with the biological activity of the protein, while under-labeling can result in a poor signal-to-noise ratio in downstream applications.[6][7] Therefore, accurate determination of the DOL is essential for optimizing experimental outcomes.[5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of Sulfo-Cy3 dye, which are essential for calculating the dye-to-protein ratio.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~554-555 nm | [8][9] |
| Emission Maximum (λem) | ~568-572 nm | [8][9] |
| Molar Extinction Coefficient (ε) at λmax | 150,000 cm⁻¹M⁻¹ | [8] |
| Correction Factor (CF₂₈₀) | 0.06 | [10] |
Experimental Protocols
Part 1: Activation of Sulfo-Cy3(Me)COOH and Protein Conjugation
This protocol describes the activation of the carboxylic acid group of Sulfo-Cy3(Me)COOH to an NHS ester and its subsequent conjugation to a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Dye Activation:
-
Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a final concentration of 10 mM each.
-
Incubate the mixture at room temperature for 1-2 hours in the dark to generate the Sulfo-Cy3 NHS ester.
-
-
Protein Preparation:
-
Conjugation Reaction:
-
Add the activated Sulfo-Cy3 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein typically ranges from 10:1 to 20:1, but may require optimization for each specific protein.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[12]
-
-
Reaction Quenching (Optional):
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[7]
-
Collect the fractions containing the labeled protein, which typically elute first as a colored band.
-
Part 2: Calculation of the Dye-to-Protein Ratio
The dye-to-protein ratio is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for Sulfo-Cy3).[6][7]
Procedure:
-
Absorbance Measurement:
-
Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Sulfo-Cy3 (~555 nm, A_max).[6]
-
If the absorbance readings are above 2.0, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the calculations.[7]
-
-
Calculations:
The concentration of the dye is calculated using the Beer-Lambert law:
Dye Concentration (M) = A_max / (ε_dye × path length)
Where:
-
A_max = Absorbance of the dye at its λmax (~555 nm)
-
ε_dye = Molar extinction coefficient of Sulfo-Cy3 (150,000 M⁻¹cm⁻¹)[8]
-
path length = Cuvette path length in cm (typically 1 cm)
The protein concentration needs to be corrected for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A_max = Absorbance of the dye at its λmax
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.06 for Sulfo-Cy3)[10]
-
ε_protein = Molar extinction coefficient of the protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹)[5]
Finally, the dye-to-protein ratio (Degree of Labeling) is calculated as:
Dye-to-Protein Ratio = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfo Cy3 NHS ester | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocols: Purification of Sulfo-Cy3(Me)COOH TEA Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of antibodies with fluorescent dyes is a fundamental technique in biological research and diagnostics. Sulfo-Cy3(Me)COOH TEA is a water-soluble, bright orange-red fluorescent dye commonly used for this purpose. Its spectral properties, with an excitation maximum around 554 nm and an emission peak near 568 nm, make it well-suited for a variety of fluorescence-based applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[1][2][3]
Following the conjugation reaction, a critical purification step is required to remove unconjugated, or "free," dye molecules. Failure to remove excess dye can lead to high background signals, reduced signal-to-noise ratios, and inaccurate quantification of the degree of labeling. This document provides detailed protocols for two standard methods for purifying labeled antibodies: Size Exclusion Chromatography (SEC) and Dialysis.
Principle of Purification
The primary goal of purification is to separate the larger dye-antibody conjugate (typically ~150 kDa for an IgG) from the much smaller, unbound Sulfo-Cy3 dye molecules. This separation is achieved based on the significant difference in their hydrodynamic volume.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method employs a porous resin packed into a column.[4] Larger molecules (the labeled antibody) are excluded from the pores and travel through the column more quickly, eluting first.[4] Smaller molecules (the free dye) enter the pores of the resin, taking a longer, more tortuous path, and therefore elute later.[5] This technique offers a rapid and efficient separation.[6][7]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size. The labeled antibody solution is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer.[7] The small, unbound dye molecules can freely pass through the pores of the membrane into the external buffer, while the larger antibody conjugates are retained. The process relies on passive diffusion and requires several buffer changes to reach completion.[7][8]
Data Presentation
Choosing a purification method often involves a trade-off between speed, recovery, and convenience. The following tables summarize the expected performance of each method.
Table 1: Comparison of Common Purification Methods
| Purification Method | Antibody Recovery (%) | Free Dye Removal | Time Required | Key Advantages |
| Size Exclusion Chromatography (SEC) | >90% | Excellent | 30-60 minutes | Fast, excellent separation, buffer exchange in one step |
| Dialysis | >95% (handling dependent) | Excellent | 12-48 hours | Gentle, high recovery, suitable for various volumes |
Table 2: Typical Characterization Results for a Purified Sulfo-Cy3 Labeled Monoclonal IgG
| Parameter | Typical Value/Range | Method of Determination |
| Antibody Concentration | 1-5 mg/mL | Spectrophotometry (A280) |
| Degree of Labeling (DOL) / Dye-to-Protein Ratio (D/P) | 2 - 8 | Spectrophotometry (A280 and A554) |
| Purity (Free Dye) | >99% | HPLC-SEC or Spectrophotometry |
| Final Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | - |
Experimental Workflow & Signaling Pathway Visualization
The following diagrams illustrate the overall experimental process and a potential application for the purified antibody.
Caption: Experimental workflow for antibody labeling and purification.
Caption: Simplified EGFR signaling pathway for immunofluorescence application.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and lab coats, when handling chemicals and biological samples.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for rapid purification and buffer exchange of small-volume samples (0.1 to 2 mL).
Materials and Reagents:
-
Labeled antibody solution (conjugation mixture)
-
SEC desalting column (e.g., Sephadex G-25 resin)
-
Equilibration/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Microcentrifuge tubes for fraction collection
-
Spectrophotometer
Procedure:
-
Column Preparation: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin with the desired elution buffer (PBS).
-
Equilibration: Pass 2-3 column volumes of PBS through the column to ensure it is fully equilibrated. This can be done by gravity flow or centrifugation, depending on the column format.
-
Sample Loading: Carefully load the entire volume of the conjugation reaction mixture onto the center of the resin bed. Avoid disturbing the top of the resin.
-
Elution:
-
Immediately after the sample has entered the resin bed, add PBS to the top of the column.
-
Begin collecting fractions. The labeled antibody, being larger, will pass through the column quickly and elute first in the void volume. This is often visible as a colored, fluorescent band.
-
The smaller, unbound Sulfo-Cy3 dye will be retained by the resin and elute in later fractions.
-
-
Fraction Analysis: Measure the absorbance of the collected fractions at 280 nm (for protein) and 554 nm (for Sulfo-Cy3 dye).
-
Pooling: Pool the fractions that contain a high A280 and A554 signal, corresponding to the purified labeled antibody. The later fractions containing only an A554 signal are the unbound dye and should be discarded.
Protocol 2: Purification by Dialysis
This method is gentle and effective for a wide range of sample volumes but requires significantly more time.
Materials and Reagents:
-
Labeled antibody solution (conjugation mixture)
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa)
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Large beaker (e.g., 1-2 L)
-
Magnetic stir plate and stir bar
-
Spectrophotometer
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane by hydrating it in dialysis buffer as per the manufacturer's instructions.
-
Sample Loading: Carefully pipette the labeled antibody solution into the dialysis tubing/cassette and seal securely, ensuring no leaks.
-
Dialysis:
-
Place the sealed dialysis device into a beaker containing a large volume of cold (4°C) PBS (e.g., 1 L of buffer for 1-2 mL of sample).
-
Place the beaker on a magnetic stir plate and stir gently at 4°C. The cold temperature helps maintain antibody stability.
-
Allow dialysis to proceed for at least 4 hours or overnight.
-
-
Buffer Exchange: For efficient removal of the free dye, perform at least two buffer changes. Discard the used dialysis buffer and replace it with fresh, cold PBS. A common schedule is one change after 4-6 hours and a second overnight dialysis.[8]
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis device from the buffer. Open the device and transfer the purified labeled antibody solution to a clean tube.
-
Analysis: Measure the final volume and determine the antibody concentration and Degree of Labeling.
Characterization: Calculating the Degree of Labeling (DOL)
The DOL (or Dye-to-Protein ratio) represents the average number of dye molecules conjugated to each antibody molecule. It is a critical parameter for ensuring consistency between experiments.
Procedure:
-
Measure the absorbance of the purified conjugate solution in a spectrophotometer at 280 nm (A₂₈₀) and 554 nm (A₅₅₄).
-
Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₄ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye (A₂₈₀/A₅₅₄). For Cy3, this is approximately 0.08.
-
-
Antibody Concentration (M) = Corrected A₂₈₀ / ε_antibody
-
Where ε_antibody is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the dye.
-
Dye Concentration (M) = A₅₅₄ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 554 nm (~150,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL.
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
An optimal DOL for most antibody applications is typically between 2 and 8.[9] Over-labeling can lead to fluorescence quenching and potential loss of antibody function, while under-labeling results in a weak signal.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Antibody Recovery | SEC: Non-specific adsorption to the column resin. | Ensure the column is fully equilibrated. Consider using a different resin type. Some protein loss on SEC columns can be expected.[11] |
| Dialysis: Sample loss during transfer; use of incorrect MWCO membrane. | Handle sample carefully to minimize transfers. Ensure the MWCO of the dialysis membrane is appropriate (e.g., 10-20 kDa for IgG). | |
| High Background/ Presence of Free Dye | Incomplete separation during purification. | SEC: Ensure proper column packing and do not overload the column. Collect smaller fractions to better resolve the peaks. |
| Dialysis: Increase dialysis time and/or the number of buffer changes. Ensure the buffer volume is at least 200 times the sample volume.[7] | ||
| Protein Precipitation/ Aggregation | High degree of labeling with a hydrophobic dye; incorrect buffer conditions. | Reduce the molar ratio of dye-to-antibody in the conjugation reaction.[9] Ensure the final purified antibody is in a suitable, stable buffer like PBS. Analyze for aggregates using analytical SEC. |
| Low Degree of Labeling (DOL) | Inefficient conjugation reaction (e.g., wrong pH, interfering substances). | Ensure the antibody is in an amine-free buffer (e.g., PBS, bicarbonate) at pH 8.0-8.5 for the reaction. Remove substances like Tris or sodium azide (B81097) before labeling.[8] |
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Antibody purification | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Illuminating Cellular Dynamics: Sulfo-Cy3(Me)COOH TEA in Live-Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy3(Me)COOH TEA is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its excellent photostability and high aqueous solubility make it an ideal candidate for labeling biological macromolecules such as antibodies and proteins for a variety of live-cell imaging applications. These notes provide detailed protocols for antibody conjugation and a key application in tracking receptor internalization, alongside essential data and workflow visualizations to guide your research.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of this compound are summarized in the table below. These values are essential for designing and executing fluorescence microscopy experiments.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~554 nm | Compatible with standard green/yellow laser lines (e.g., 561 nm).[1] |
| Emission Maximum (λem) | ~568 nm | Emits in the orange-red region of the spectrum.[1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption. |
| Quantum Yield (Φ) | ~0.2 | Represents a good efficiency of converting absorbed light into emitted fluorescence. |
| Molecular Weight | ~786 g/mol | As the triethylammonium (B8662869) (TEA) salt. |
| Solubility | High | Readily dissolves in aqueous buffers, DMSO, and DMF. |
| Reactive Group | Carboxylic Acid (-COOH) | Enables covalent conjugation to primary amines on biomolecules. |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol details the covalent labeling of a primary antibody with this compound using carbodiimide (B86325) chemistry. This method forms a stable amide bond between the carboxylic acid group of the dye and primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Primary antibody (1-2 mg/mL in an amine-free buffer like PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS or by using a desalting column.
-
Dye Activation:
-
Immediately before use, dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of freshly prepared EDC and a 3-fold molar excess of sulfo-NHS to the dye solution.
-
Incubate for 15-30 minutes at room temperature, protected from light. This activates the carboxylic acid group of the dye.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the antibody solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a desalting column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody.
-
Measure the absorbance of the conjugate at 280 nm and ~554 nm to determine the degree of labeling (DOL).
-
.
Caption: Workflow for conjugating this compound to an antibody.
Protocol 2: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Internalization
This protocol describes the use of a Sulfo-Cy3-labeled anti-EGFR antibody to visualize the internalization and trafficking of the receptor in live cells.[1]
Materials:
-
Cells expressing EGFR (e.g., A431 cells) seeded on glass-bottom imaging dishes
-
Live-Cell Imaging Medium (e.g., phenol (B47542) red-free DMEM with 10% FBS)
-
Sulfo-Cy3-conjugated anti-EGFR antibody
-
Fluorescence microscope with a temperature and CO2-controlled environmental chamber
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom imaging dish to achieve 50-70% confluency on the day of the experiment.
-
Antibody Incubation:
-
Prepare the Sulfo-Cy3-conjugated anti-EGFR antibody in pre-warmed Live-Cell Imaging Medium at a final concentration of 1-5 µg/mL.
-
Remove the culture medium from the cells and replace it with the antibody-containing medium.
-
Incubate the cells at 37°C in a 5% CO2 atmosphere for 15-30 minutes to allow for antibody binding and internalization.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed Live-Cell Imaging Medium to remove unbound antibody.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire images using the appropriate laser line (e.g., 561 nm) and emission filters for Sulfo-Cy3.
-
To observe the trafficking of the internalized receptor-antibody complexes, perform time-lapse imaging by capturing images every 1-5 minutes for a desired duration (e.g., 30-60 minutes).[1]
-
.
Caption: Experimental workflow for imaging EGFR internalization.
Signaling Pathway Visualization
The internalization of EGFR is a critical step in the regulation of its signaling cascade. The following diagram illustrates the initial steps of the EGFR signaling pathway upon ligand binding, leading to receptor-mediated endocytosis.
.
Caption: Simplified EGFR signaling pathway leading to internalization.
References
Step-by-Step Guide for Sulfo-Cy3(Me)COOH TEA Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the bioconjugation of Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye, to biomolecules containing primary amines. The protocols detailed herein are designed for researchers in life sciences and professionals in drug development, offering a step-by-step approach from reagent preparation to the characterization of the final conjugate.
Sulfo-Cy3(Me)COOH is a derivative of the Cy3 dye, featuring sulfonate groups that enhance its water solubility, making it ideal for labeling proteins, antibodies, and other biological macromolecules in aqueous environments.[1][2] The carboxylic acid group provides a reactive handle for covalent linkage to primary amines after activation.[1] This guide will focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry to generate a stable amine-reactive Sulfo-NHS ester for efficient bioconjugation.[2]
Core Chemical and Physical Properties
A summary of the key properties of Sulfo-Cy3(Me)COOH is presented below. These values are crucial for experimental design and data analysis.
| Property | Value | Notes |
| Molecular Formula | C30H36N2O8S2 (as free acid) | The triethylammonium (B8662869) (TEA) salt form will have a different molecular weight. |
| Molecular Weight | 616.75 g/mol (as free acid) | Varies for different salt forms. |
| Appearance | Green to dark green solid | |
| Excitation Maximum (λex) | ~554 nm | [1][2][3][4][5][6] |
| Emission Maximum (λem) | ~568 nm | [1][2][3][4][5][6] |
| Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1 | [1] |
| Solubility | High in water, DMSO, and DMF | [1] |
| Reactive Group | Carboxylic Acid (-COOH) | [2] |
Experimental Workflow
The overall process for this compound bioconjugation involves the activation of the dye, conjugation to the biomolecule, and purification of the final product.
Detailed Experimental Protocols
Preparation of Reagents
It is crucial to use high-quality reagents and amine-free buffers for efficient conjugation.
-
Biomolecule Solution: Prepare the protein or other biomolecule to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[1] Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for reaction with the activated dye.[7] If necessary, perform buffer exchange using dialysis or a desalting column.
-
This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or water to a stock concentration of 10 mg/mL.[1] Store this solution at -20°C or -80°C, protected from light.[5]
-
Activation Buffer: Prepare 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0.[1]
-
Coupling Buffer: 1X PBS, pH 7.2-8.0.[1]
-
EDC and Sulfo-NHS Solutions: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, at a concentration of 10 mg/mL each.[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]
Activation of this compound
This two-step protocol minimizes protein-protein cross-linking by activating the dye before introducing the biomolecule.[1]
Procedure:
-
In a microcentrifuge tube, combine the Sulfo-Cy3(Me)COOH stock solution with the freshly prepared EDC and Sulfo-NHS solutions. A common starting point is a 1:1.5:1.5 molar ratio of dye:EDC:Sulfo-NHS.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.[1][2]
Conjugation to the Biomolecule
Procedure:
-
Add the activated Sulfo-Cy3(Me)COOH solution to the biomolecule solution. A molar excess of dye to protein between 10:1 and 20:1 is a good starting point for optimization.[1]
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with the Coupling Buffer.[1] The optimal pH for the reaction of NHS esters with primary amines is 8.3-8.5.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[1]
Quenching the Reaction
Procedure:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.[1][2]
-
Incubate for 30 minutes at room temperature.[1]
Purification of the Conjugate
The most common and effective method for removing unconjugated dye is size-exclusion chromatography (SEC).[9]
Procedure:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.[10]
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS. The labeled protein conjugate will elute first as a colored band. The free, unconjugated dye will move much more slowly.
-
Collect the first colored band, which is the purified conjugate. Discard the second, slower-moving band of free dye.
Characterization of the Conjugate: Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per biomolecule, is a critical parameter. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~554 nm (A₅₅₄).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A₅₅₄ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 (162,000 cm⁻¹M⁻¹).
-
-
-
The absorbance at 280 nm is contributed by both the protein and the dye. Correct the A₂₈₀ for the dye's contribution:
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₄ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically around 0.08 for Cy3).
-
-
-
Calculate the protein concentration:
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Dye / Protein Concentration
-
An optimal DOL for most antibodies is typically between 2 and 10.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | - Protein concentration is too low.[9] - Inactive dye due to hydrolysis. - Presence of primary amines in the buffer. | - Concentrate the protein to >2 mg/mL.[10] - Use freshly prepared dye solutions. - Ensure the use of amine-free buffers. |
| Protein Precipitation during Labeling | - Over-labeling. - High concentration of organic solvent (e.g., DMSO).[9] | - Reduce the molar excess of the dye in the reaction. - Ensure the volume of organic solvent is <10% of the total reaction volume. |
| High Background in Downstream Applications | - Presence of free, unconjugated dye. | - Repeat the purification step to ensure complete removal of free dye.[12] |
By following these detailed protocols and application notes, researchers can successfully perform this compound bioconjugation for a wide range of applications in fluorescence imaging, immunoassays, and other fluorescence-based analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sulfo-Cy3(Me)COOH TEA Labeling Efficiency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the efficiency of their labeling experiments using Sulfo-Cy3(Me)COOH. Below you will find detailed troubleshooting advice, frequently asked questions, experimental protocols, and data to help you overcome common challenges and achieve optimal labeling results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Sulfo-Cy3(Me)COOH and a Sulfo-Cy3 NHS ester?
A1: The key difference lies in their reactivity towards primary amines (e.g., on lysine (B10760008) residues of proteins). Sulfo-Cy3(Me)COOH contains a carboxylic acid group (-COOH) that is not directly reactive with amines.[1][2] It requires an activation step, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of Sulfo-NHS (N-hydroxysulfosuccinimide), to form a reactive amine-specific ester.[1][2] In contrast, a Sulfo-Cy3 NHS ester is a pre-activated form of the dye that can directly react with primary amines to form a stable amide bond without the need for additional activation reagents.[1][2]
Q2: What is the role of TEA (Triethylamine) in the labeling reaction?
A2: Triethylamine (TEA) is a tertiary amine base commonly used in organic synthesis to scavenge protons released during a reaction, thereby driving the reaction forward. In the context of NHS ester coupling, it is often used when the reaction is performed in an anhydrous organic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[3][4][5] For labeling proteins in aqueous buffers, which is the typical application for the water-soluble Sulfo-Cy3(Me)COOH, the reaction pH is controlled by the buffer system (e.g., PBS, sodium bicarbonate, or MES buffer), and the addition of TEA is generally not required.[1][2][6]
Q3: My labeling efficiency is consistently low. What are the most common causes?
A3: Low labeling efficiency with Sulfo-Cy3(Me)COOH can stem from several factors:
-
Inefficient Activation: The activation of the carboxylic acid with EDC/Sulfo-NHS is a critical step. Ensure that your EDC and Sulfo-NHS are fresh and not hydrolyzed.[1][7]
-
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris or glycine) or ammonium (B1175870) salts in your protein buffer will compete with your target molecule for the activated dye, significantly reducing labeling efficiency.[2][8]
-
Suboptimal pH: The pH of the reaction buffer is critical for both the activation and coupling steps. The activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the coupling of the activated ester to the primary amines of the protein is optimal at a slightly basic pH (7.2-8.5).[1][6][9]
-
Low Protein Concentration: The concentration of the protein to be labeled should ideally be 2 mg/mL or higher.[2][8][10] Lower concentrations can lead to a significant decrease in labeling efficiency.[2][8]
-
Presence of Impurities: Substances like sodium azide (B81097) or carrier proteins (e.g., BSA) in your protein sample can interfere with the labeling reaction.[2]
Q4: Can I use a one-step labeling protocol with Sulfo-Cy3(Me)COOH, EDC, and my protein all in one pot?
A4: While a one-step protocol is possible, a two-step protocol is generally recommended to minimize the risk of protein-protein cross-linking.[1][11] In a one-step reaction, EDC can activate carboxyl groups on your protein of interest, leading to unwanted polymerization. The two-step protocol involves first activating the Sulfo-Cy3(Me)COOH with EDC and Sulfo-NHS, and then, after quenching or removing the excess EDC, adding the activated dye to your protein solution.[1][12]
Troubleshooting Guide
This section addresses specific issues that can arise during your labeling experiments with Sulfo-Cy3(Me)COOH.
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Inefficient activation of the dye. | Use fresh, high-quality EDC and Sulfo-NHS. Prepare these solutions immediately before use as EDC is moisture-sensitive.[1][6] |
| Incorrect buffer composition. | Perform buffer exchange into an amine-free buffer such as MES, PBS, or HEPES before labeling.[2] | |
| Suboptimal pH for activation or coupling. | For the activation step, use a buffer with a pH between 4.5 and 6.0 (e.g., MES). For the coupling step, adjust the pH to 7.2-8.5.[1][6] | |
| Protein concentration is too low. | Concentrate your protein to at least 2 mg/mL before initiating the labeling reaction.[2][8][10] | |
| Protein Precipitation during Labeling | High concentration of organic solvent (if using DMSO/DMF to dissolve the dye). | Ensure that the volume of the dye stock solution is less than 10% of the total reaction volume. |
| Over-labeling of the protein. | Reduce the molar excess of the activated dye in the labeling reaction. | |
| Protein instability under the reaction conditions. | Ensure your protein is stable at the pH and temperature used for labeling. Consider performing the reaction at 4°C for a longer duration.[1] | |
| Low Fluorescence of Labeled Protein | Quenching due to over-labeling. | Decrease the dye-to-protein molar ratio during the labeling reaction. An ideal Degree of Labeling (DOL) is often between 2 and 4. |
| Photobleaching of the dye. | Protect the dye and the labeled conjugate from light as much as possible during the experiment.[1] | |
| Inconsistent Labeling Results | Variability in reagent preparation. | Prepare fresh stock solutions of the dye and activation reagents for each experiment. Aliquot and store reagents properly to avoid degradation.[2] |
| Inaccurate quantification of protein or dye. | Accurately determine the concentrations of your protein and dye stock solutions before calculating the molar ratios for the reaction. |
Experimental Protocols
Protocol 1: Two-Step Activation and Labeling of Proteins with Sulfo-Cy3(Me)COOH
This protocol is designed to maximize labeling efficiency while minimizing protein-protein cross-linking.
Materials:
-
Sulfo-Cy3(Me)COOH
-
Protein to be labeled (in an amine-free buffer like PBS or MES)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve Sulfo-Cy3(Me)COOH in anhydrous DMSO or water to a stock concentration of 10 mg/mL.[1]
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Recommended concentrations are 10 mg/mL for both.[1]
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[1][2]
-
-
Activation of Sulfo-Cy3(Me)COOH:
-
Conjugation to Protein:
-
Immediately add the activated dye solution to the protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.[1]
-
Adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer if necessary.[7]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[1][7]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
Data Presentation
Table 1: Recommended Buffer Systems for Sulfo-Cy3(Me)COOH Labeling
| Step | Recommended Buffers | pH Range | Incompatible Buffers |
| Activation | MES, Phosphate | 4.5 - 6.0 | Buffers containing primary amines |
| Coupling | PBS, Sodium Bicarbonate, HEPES, Borate | 7.2 - 8.5 | Tris, Glycine |
| Quenching | Tris-HCl, Glycine | ~8.0 | - |
Table 2: Molar Ratios for Activation and Labeling (Starting Point)
| Component | Molar Ratio |
| Sulfo-Cy3(Me)COOH | 1 |
| EDC | 2 |
| Sulfo-NHS | 5 |
| Activated Dye to Protein | 10:1 to 20:1 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. biotium.com [biotium.com]
Reducing background fluorescence with Sulfo-Cy3(Me)COOH TEA
Welcome to the technical support center for Sulfo-Cy3(Me)COOH TEA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble cyanine (B1664457) dye derivative. The "Sulfo" groups enhance its hydrophilicity, making it suitable for labeling biomolecules like proteins and nucleic acids in aqueous environments.[1][2] The "COOH" (carboxylic acid) group allows for covalent attachment to primary amines after activation.[1] The "TEA" (triethylammonium) salt form improves its solubility and handling. It is commonly used in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[2][3]
Q2: What are the spectral properties of Sulfo-Cy3 dyes?
Sulfo-Cy3 dyes typically have an excitation maximum around 554 nm and an emission maximum around 568 nm, emitting in the orange-red region of the spectrum.[2][4][5][6]
Q3: Why am I observing high background fluorescence in my imaging experiments?
High background fluorescence can originate from several sources:
-
Unbound Dye: Residual, unconjugated dye that was not removed during purification steps.[7]
-
Non-Specific Binding: The dye-conjugate may be binding to unintended targets in the sample.[7]
-
Autofluorescence: Intrinsic fluorescence from the sample itself (e.g., from cells or tissues).[7]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.[7]
Q4: How can I reduce non-specific binding of my Sulfo-Cy3(Me)COOH conjugate?
To minimize non-specific binding, consider the following strategies:
-
Use a Blocking Buffer: Incubate your sample with a blocking buffer, such as Bovine Serum Albumin (BSA) or normal serum, before applying the labeled probe.[7]
-
Optimize Antibody/Probe Concentration: Perform a titration experiment to find the optimal concentration of your conjugate that maximizes the signal-to-noise ratio.[7]
-
Increase Wash Steps: Extend the duration and number of wash steps after incubation with the conjugate. Including a mild detergent like Tween-20 in the wash buffer can also help.[7]
Q5: What could be the reason for a weak or no fluorescent signal?
A weak or absent signal can be due to several factors:
-
Inefficient Labeling: The conjugation reaction between the dye and the biomolecule may have been inefficient.
-
Low Target Abundance: The molecule you are trying to detect may be present at very low levels.[7]
-
Photobleaching: The fluorophore can be destroyed by prolonged exposure to excitation light.[7]
-
Incorrect Filter Sets: The excitation and emission filters on your microscope may not be appropriate for the spectral properties of Cy3.[7]
-
Fluorescence Quenching: Over-labeling of your biomolecule can lead to self-quenching, where the dye molecules are too close to each other, diminishing the overall fluorescence.[8]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your signal and reduce the sensitivity of your assay. Here’s a step-by-step guide to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Excess Unconjugated Dye | Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to effectively remove free dye.[7][8] |
| Non-Specific Binding | - Use an appropriate blocking buffer (e.g., BSA, normal serum).[7]- Titrate the dye-conjugate to determine the optimal concentration.[7]- Increase the number and duration of wash steps.[7] |
| Autofluorescence | - Image an unstained control sample to determine the level of autofluorescence.[7]- If using aldehyde-based fixatives, consider reducing the concentration or incubation time.[7] |
| Contaminated Reagents | - Use fresh, high-quality reagents and buffers.- Ensure all labware is thoroughly cleaned.[7] |
Issue 2: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. Follow these steps to diagnose and resolve the problem.
| Potential Cause | Recommended Solution |
| Suboptimal Labeling Reaction | - Ensure the pH of the reaction buffer is between 8.3 and 8.5 for efficient NHS ester coupling.[7]- Use fresh, anhydrous DMSO or DMF to dissolve the dye.[7] |
| Low Abundance of Target Molecule | - Increase the amount of sample used, if possible.- Consider using a signal amplification strategy.[7] |
| Photobleaching | - Use a mounting medium containing an antifade reagent.[7]- Minimize the sample's exposure to excitation light by reducing laser power and exposure time.[7] |
| Incorrect Imaging Setup | - Verify that the excitation and emission filters on your imaging system are appropriate for Cy3's spectral properties (Ex: ~554 nm, Em: ~568 nm).[2][4][5][6][7] |
| Fluorescence Quenching | - Over-labeling can cause quenching. Reduce the dye-to-protein molar ratio in your labeling reaction.[8] |
Experimental Protocols
Protocol 1: Protein Labeling with Sulfo-Cy3(Me)COOH
This protocol describes the activation of the carboxylic acid group and subsequent conjugation to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Activation Buffer (e.g., MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[1]
-
Activate the Dye:
-
Conjugation to Protein:
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[8]
-
Purify the Conjugate: Remove unconjugated dye using a size-exclusion chromatography column or dialysis.[8]
Visual Guides
Caption: Workflow for protein labeling with Sulfo-Cy3(Me)COOH.
Caption: Logical workflow for troubleshooting common fluorescence issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing pH for Sulfo-Cy3(Me)COOH TEA conjugation reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the pH and other critical parameters for successful conjugation of Sulfo-Cy3(Me)COOH to proteins and other amine-containing biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Sulfo-Cy3(Me)COOH to a protein?
The conjugation of Sulfo-Cy3(Me)COOH, a carboxylic acid-containing dye, to a primary amine on a biomolecule is a two-step process, each with its own optimal pH range.
-
Activation Step: The carboxylic acid group on the dye is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This activation step is most efficient in a slightly acidic environment, typically at pH 4.5-6.0 .[1][2]
-
Coupling Step: The resulting amine-reactive Sulfo-NHS ester is then coupled to the primary amine groups (e.g., lysine (B10760008) residues) on the target protein. This reaction is most effective in a neutral to slightly basic buffer, with an optimal range of pH 7.2-8.5 .[1][2][3][4]
Q2: Why are two different pH ranges required for the reaction?
The two distinct pH optima are dictated by the underlying chemistry of the reaction. The first step, EDC-mediated activation of the carboxyl group, is favored under acidic conditions that promote the formation of a highly reactive O-acylisourea intermediate. The second step involves the nucleophilic attack of a deprotonated primary amine on the Sulfo-NHS ester.[5][6] A pH range of 7.2-8.5 ensures that a sufficient proportion of the amine groups on the protein are deprotonated and thus reactive, without excessively increasing the rate of hydrolysis of the Sulfo-NHS ester.[3][4]
Q3: What buffers are recommended for the activation and coupling steps?
It is critical to use buffers that do not contain competing primary amines or carboxyl groups.
-
For the Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.[1][2]
-
For the Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are excellent choices.[1][3][7]
Q4: How does pH affect the stability of the activated Sulfo-Cy3(Me)COOH dye?
The activated Sulfo-NHS ester is susceptible to hydrolysis, a process that is highly pH-dependent. As the pH increases, the rate of hydrolysis accelerates, which can significantly reduce the conjugation efficiency by consuming the reactive dye.[3][4] This is why it is crucial to perform the coupling reaction promptly after the activation step and to maintain the pH within the recommended 7.2-8.5 range. At pH levels above 9.0, the half-life of the NHS ester decreases dramatically.[4][7]
Quantitative Data Summary
The following tables provide a summary of recommended reaction conditions and the impact of pH on the stability of the reactive intermediate.
Table 1: Recommended pH and Buffers for Two-Step Conjugation
| Reaction Step | Optimal pH Range | Recommended Buffers | Key Considerations |
| Activation | 4.5 - 6.0 | 0.1 M MES | Use non-amine, non-carboxylate buffers. Prepare EDC/Sulfo-NHS solutions immediately before use.[1][2] |
| Coupling | 7.2 - 8.5 | 0.1 M Phosphate, 0.1 M Bicarbonate | Avoid buffers with primary amines (e.g., Tris, Glycine).[3] Higher pH increases amine reactivity but also hydrolysis rate.[3][4] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Data sourced from Thermo Fisher Scientific technical literature.[4]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Incorrect pH: Activation or coupling steps were performed outside the optimal pH ranges. | Verify the pH of your buffers. Use a two-step protocol with MES (pH 4.5-6.0) for activation and Phosphate/Bicarbonate (pH 7.2-8.5) for coupling.[1] |
| Hydrolyzed Dye: The activated Sulfo-NHS ester was hydrolyzed before it could react with the protein. | Prepare EDC and Sulfo-NHS solutions fresh and use them immediately. Avoid delays between the activation and coupling steps. Do not use a coupling pH above 8.5-9.0.[7] | |
| Competing Amines: The buffer used for the protein or the coupling reaction contained primary amines (e.g., Tris, glycine). | Perform buffer exchange to remove any interfering substances. Use recommended amine-free buffers for the reaction.[3][8] | |
| High Background Staining | Unconjugated Dye: Incomplete removal of free dye after the conjugation reaction. | Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis to remove all unconjugated dye.[8] |
| Protein Precipitation | Over-labeling (High DOL): Too many dye molecules have been conjugated to the protein, leading to aggregation. | Reduce the molar ratio of dye to protein in the reaction. Optimize the ratio by performing a titration.[7] |
| Incorrect Buffer pH: The reaction buffer pH is too close to the isoelectric point (pI) of the protein. | Ensure the buffer pH is not close to the protein's pI to maintain its solubility.[7] |
Visual Guides and Protocols
Chemical Reaction Pathway
The diagram below illustrates the two-step chemical process for conjugating Sulfo-Cy3(Me)COOH to a primary amine.
Caption: Two-step reaction for Sulfo-Cy3(Me)COOH conjugation.
Detailed Experimental Protocol
This protocol provides a general framework for the two-step conjugation of Sulfo-Cy3(Me)COOH to a protein.
Materials and Reagents:
-
Sulfo-Cy3(Me)COOH
-
Protein to be labeled (in an amine-free buffer like PBS or MES)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[1]
-
Coupling Buffer: 0.1 M Phosphate Buffer or 0.1 M Sodium Bicarbonate, pH 7.2-8.5[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Procedure:
-
Prepare Protein Solution:
-
Prepare Dye Stock Solution:
-
Allow the Sulfo-Cy3(Me)COOH powder to equilibrate to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
-
Step 1: Activate Sulfo-Cy3(Me)COOH (pH 5.0-6.0)
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).[2]
-
In a microcentrifuge tube, combine the desired amount of Sulfo-Cy3(Me)COOH with EDC and Sulfo-NHS in Activation Buffer. A molar ratio of 1:2:5 (Dye:EDC:Sulfo-NHS) is a common starting point.[1]
-
Incubate for 15-30 minutes at room temperature, protected from light.[1][2]
-
-
Step 2: Conjugation to Protein (pH 7.2-8.5)
-
Immediately add the activated dye solution to your protein solution.
-
If the protein is in a neutral buffer, the pH may already be suitable. Verify and adjust the pH of the reaction mixture to 7.2-8.5 using the Coupling Buffer if necessary.[1]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.[1]
-
-
Step 3: Quench the Reaction
-
Step 4: Purify the Conjugate
-
Remove the unreacted dye and reaction byproducts by passing the mixture through a size-exclusion chromatography column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS).[1]
-
The labeled protein conjugate will typically elute as the first colored band. Collect the relevant fractions.
-
Experimental Workflow
The following diagram outlines the logical workflow for the entire conjugation and purification process.
Caption: Workflow for Sulfo-Cy3(Me)COOH conjugation and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protein Precipitation During Labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent protein precipitation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during a labeling reaction?
Protein precipitation during labeling is often the result of factors that disrupt the delicate balance of forces maintaining protein stability in solution. Key causes include:
-
Hydrophobic Interactions: Many labeling reagents, particularly fluorescent dyes, are hydrophobic.[1] When these molecules are conjugated to the protein surface, they increase its overall hydrophobicity, which can lead to aggregation as the proteins attempt to minimize contact with the aqueous buffer.[1][2]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which can promote protein-protein interactions and aggregation.[3][4]
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing agents can lead to protein instability.[1] The pH of the buffer is critical, as proteins are least soluble at their isoelectric point (pI), where their net charge is zero, reducing electrostatic repulsion between molecules.[3][5]
-
Electrostatic Mismatches: The conjugation of charged labels or changes in buffer pH can alter the surface charge of the protein, potentially leading to reduced repulsion between protein molecules and promoting aggregation.[1]
-
Presence of Impurities: The starting protein solution may contain small amounts of aggregated protein or other contaminants that can act as nucleation sites, accelerating further aggregation.[1]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce physical stress that may lead to protein denaturation and subsequent precipitation.[1][6]
Q2: How does the choice of labeling dye affect protein stability?
The properties of the labeling dye can significantly impact protein stability. Highly hydrophobic dyes are more prone to causing aggregation by increasing the non-polar character of the protein surface.[1][4] It is often beneficial to choose a more hydrophilic or sulfonated dye to improve the water solubility of the final conjugate.[1][2] Longer wavelength dyes, which often have larger ring systems, may also be more likely to aggregate.[2]
Q3: Can the labeling chemistry itself lead to precipitation?
Yes, the chemistry of the labeling reaction can contribute to precipitation. For example, amine-reactive labeling with NHS esters, which targets lysine (B10760008) residues, is often performed at a slightly basic pH (typically 8.3-8.5) to ensure the primary amines are deprotonated and reactive.[1][7] However, if this pH is close to the isoelectric point (pI) of the protein, the protein's net charge will be close to zero, reducing repulsion between molecules and increasing the risk of aggregation and precipitation.[1][5]
Q4: What is a suitable protein concentration for labeling reactions?
While a higher protein concentration can increase the efficiency of the labeling reaction, it also increases the risk of aggregation.[4] A general recommendation is to start with a protein concentration in the range of 2-10 mg/mL.[1][7] However, the optimal concentration is protein-dependent and may require empirical determination. Starting with a lower concentration (e.g., 1-2 mg/mL) is a good strategy to minimize precipitation risk.[4]
Q5: How does the dye-to-protein ratio influence aggregation?
The molar ratio of the labeling reagent to the protein is a critical parameter.[4] A high dye-to-protein ratio, or over-labeling, can lead to the modification of numerous surface residues.[4][8] This can significantly alter the protein's physicochemical properties, including its surface charge and hydrophobicity, thereby increasing its propensity to aggregate.[8] A common starting point for antibodies is a 10:1 to 20:1 molar ratio of dye to protein.[1] It is crucial to optimize this ratio to achieve the desired degree of labeling without compromising protein stability.[4]
Troubleshooting Guide
Issue: My protein solution becomes cloudy or I see a visible precipitate during or after the labeling reaction.
This is a clear indication of significant protein aggregation.[1] The following step-by-step guide can help you troubleshoot this issue.
Data and Protocols
The following tables provide starting points for optimizing your labeling protocol to enhance protein stability.
Table 1: Common Stabilizing Additives for Labeling Buffers
| Additive | Recommended Concentration | Mechanism of Action | Citations |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the protein hydration shell. | [1][9] |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic patches. | [1][10] |
| Sucrose | 0.25-1 M | Stabilizes protein structure through preferential exclusion. | [1] |
| Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | A non-ionic detergent that prevents surface-induced aggregation and solubilizes hydrophobic molecules. | [1][9] |
| Sodium Chloride (NaCl) | 50-150 mM | Shields surface charges to prevent electrostatic aggregation; however, high concentrations can cause "salting out". | [1][11] |
Table 2: Recommended Buffers for Amine-Reactive Labeling
| Buffer | Recommended Concentration | Recommended pH | Notes | Citations |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used buffer for NHS ester reactions. | [1][7] |
| Sodium Phosphate | 0.1 M | 7.5 - 8.5 | An alternative to bicarbonate buffer. Ensure the pH is adjusted to the optimal range for labeling. | [7][12] |
| HEPES | 20-50 mM | 7.5 - 8.0 | A non-amine containing buffer that can be used as an alternative. | [11][13] |
| Borate | 0.1 M | 8.0 - 9.0 | Can be used for amine-reactive labeling. |
Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the labeling reagent.[7][11]
Experimental Protocols
Protocol 1: Buffer Exchange using Spin Filtration
This protocol is for removing interfering substances (e.g., Tris, glycine) from your protein sample and exchanging it into a labeling-compatible buffer.[1]
-
Select a Spin Filter: Choose a centrifugal filter unit with a Molecular Weight Cut-Off (MWCO) that is at least 3 times smaller than the molecular weight of your protein to ensure high recovery.[1]
-
Pre-rinse the Filter (Optional but Recommended): Add your target buffer to the filter unit and centrifuge according to the manufacturer's instructions. This removes any potential preservatives or residuals from the filter membrane.[1]
-
Add Protein Sample: Pipette your protein sample into the filter unit.[1]
-
Centrifuge: Centrifuge the unit according to the manufacturer's protocol to concentrate the protein.
-
Add Exchange Buffer: Add your desired labeling buffer to the filter unit, typically to the maximum volume of the device.[1]
-
Re-dilute: Discard the flow-through. Add more of your target labeling buffer to the concentrated protein in the filter unit, bringing the volume back up to the original sample volume.[1]
-
Repeat: Repeat the centrifugation and re-dilution steps 2-3 times to ensure complete buffer exchange.
-
Recover Sample: After the final centrifugation, recover the concentrated, buffer-exchanged protein from the filter unit.[1]
Protocol 2: General Protocol for Protein Labeling with an NHS Ester Dye
This is a starting-point protocol for labeling a protein (e.g., an antibody) with an amine-reactive dye.[1]
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[1] If not, perform a buffer exchange (see Protocol 1). Adjust the pH of the protein solution to 8.3-8.5 for optimal labeling with NHS esters.[1][7]
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7]
-
Labeling Reaction: Calculate the volume of dye solution needed to achieve the desired molar ratio of dye-to-protein (a 10:1 to 20:1 ratio is a common starting point for antibodies).[1] While gently stirring the protein solution, slowly add the dye solution.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1] For less stable proteins, the reaction can be performed at 4°C, but may require a longer incubation time.[14]
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography (SEC) or desalting column equilibrated with your desired storage buffer (e.g., PBS).[1] The first colored fraction to elute is the labeled protein.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein precipitation - Wikipedia [en.wikipedia.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
How to deal with non-specific binding of Sulfo-Cy3(Me)COOH TEA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Sulfo-Cy3(Me)COOH TEA, with a particular focus on mitigating non-specific binding in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the orange-fluorescent dye, Cyanine3 (Cy3).[1][2][3] The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increases its water solubility, making it ideal for labeling biological molecules like proteins and nucleic acids in aqueous environments.[4][5] The "COOH" (carboxylic acid) group provides a reactive handle for covalently attaching the dye to primary amines on target molecules after activation.[6] Its key spectral properties are an excitation maximum around 554 nm and an emission maximum at approximately 568 nm.[4][5]
Primary applications include:
-
Fluorescence Microscopy: For high-resolution imaging of cells and tissues.[5]
-
Flow Cytometry: To provide distinct signals for cell sorting and analysis.[5]
-
Bioconjugation: For efficient labeling of proteins, antibodies, and nucleic acids.[5][6]
-
Molecular Probes: To study biomolecular interactions in various bioanalytical assays.[5]
Q2: What are the main causes of non-specific binding with Sulfo-Cy3 labeled probes?
Non-specific binding of fluorescently labeled molecules can arise from several factors:
-
Hydrophobic and Ionic Interactions: The dye or the labeled molecule can interact non-specifically with surfaces or other molecules through hydrophobic or electrostatic forces.[7]
-
High Dye-to-Protein Ratio (DOL): Over-labeling a protein with too many dye molecules can increase its hydrophobicity and lead to aggregation and non-specific binding.[8] An ideal Degree of Labeling (DOL) is often between 2 and 4.[8]
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on a solid phase (like a membrane or microplate) or on cellular components can lead to high background signals.[7]
-
Properties of the Fluorescent Dye: Some fluorescent dyes, particularly those that are highly charged, have an inherent tendency to bind non-specifically to certain cell types, like monocytes and macrophages.[7]
-
Antibody Concentration: Using too high a concentration of a labeled primary or secondary antibody can increase the likelihood of low-affinity, non-specific interactions.[9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving issues of non-specific binding.
Issue 1: High Background Signal in Immunofluorescence
High background fluorescence can obscure specific signals, making data interpretation difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in immunofluorescence.
Detailed Recommendations:
-
Optimize Blocking: Inadequate blocking is a common cause of non-specific binding.[7]
-
Choice of Blocking Agent: The ideal blocking buffer depends on the sample and antibodies used.[10] Commonly used blockers include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and casein.[11] For cyanine (B1664457) dyes that exhibit non-specific binding to monocytes and macrophages, specialized commercial blocking buffers like Cyanine TruStain™ Buffer can be effective.[7][12]
-
Incubation Time and Temperature: Increase the blocking incubation time to 60 minutes at room temperature or overnight at 4°C.
-
-
Titrate Antibodies: High antibody concentrations can lead to non-specific binding.[9]
-
Perform a dilution series for both the primary and Sulfo-Cy3-labeled secondary antibody to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Improve Washing Steps: Insufficient washing may not remove all unbound antibodies.
-
Increase the number of wash steps (e.g., from 3 to 5 washes).
-
Increase the duration of each wash (e.g., from 5 to 10 minutes).
-
Include a non-ionic detergent like Tween-20 at a concentration of 0.05% in your wash buffer to help reduce non-specific interactions.[13]
-
Issue 2: Non-Specific Binding to Surfaces (e.g., Microplates, SPR Chips)
Non-specific binding to the surfaces of experimental apparatus can lead to false-positive signals.
Troubleshooting Strategies:
-
Surface Chemistry: Choose a surface with low non-specific binding properties. For Surface Plasmon Resonance (SPR), sensor chips with different surface chemistries are available to minimize unwanted interactions.[14]
-
Buffer Composition:
-
pH Adjustment: The pH of the running buffer can influence the charge of your labeled molecule and the surface. Adjusting the pH to be near the isoelectric point of your analyte can reduce electrostatic interactions.[15]
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the buffer can help to disrupt non-specific ionic interactions.[15]
-
Additives: The inclusion of surfactants like Tween-20 or protein blockers such as BSA in the running buffer can effectively reduce non-specific binding.[14][15]
-
Quantitative Data Summary
While the optimal blocking conditions should be empirically determined for each experimental system, the following tables provide a summary of commonly used blocking agents and their typical working concentrations, as well as the impact of buffer additives on non-specific binding.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective for reducing hydrophobic interactions. | Can have lot-to-lot variability; may not be as effective as casein in some ELISA applications.[11] |
| Normal Serum | 5-10% (v/v) | Contains a mixture of proteins that can effectively block a wide range of non-specific sites. Use serum from the same species as the secondary antibody. | Can be more expensive than BSA. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and highly effective, particularly in Western blotting and ELISA due to a diversity of proteins.[11] | May contain endogenous biotin, which can interfere with avidin-biotin detection systems. Can sometimes mask certain epitopes. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, to reduce background in specific applications like fluorescent Western blotting or for use with charged dyes.[7][12] | Higher cost compared to individual components. |
Table 2: Effect of Buffer Additives on Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Application |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic detergent that disrupts hydrophobic interactions.[15] | Included in wash buffers and antibody diluents. |
| Sodium Dodecyl Sulfate (SDS) | 0.005 - 0.02% (w/v) | Ionic detergent that can reduce non-specific bands, but may also weaken specific signals. | Used cautiously in wash buffers for applications like Western blotting. |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Acts as a protein blocker to saturate non-specific binding sites on surfaces.[15] | Added to running buffers in techniques like SPR. |
Experimental Protocols
Protocol 1: Bioconjugation of Sulfo-Cy3(Me)COOH to a Protein
This protocol describes the two-step activation of the carboxylic acid group on the dye and subsequent conjugation to a primary amine on a protein.[6]
Materials:
-
Sulfo-Cy3(Me)COOH
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.5)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Workflow Diagram:
Caption: Workflow for protein conjugation with Sulfo-Cy3(Me)COOH.
Procedure:
-
Dye Activation:
-
Conjugation:
-
Add the activated dye solution to your protein solution. A starting molar ratio of dye to protein between 10:1 and 20:1 is recommended for optimization.[6]
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0.[6]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[6]
-
-
Quenching:
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[6]
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~554 nm (for the dye).[6]
-
Protocol 2: General Immunofluorescence Staining with a Sulfo-Cy3 Labeled Antibody
This protocol provides a general workflow for immunofluorescence staining of cells grown on coverslips.
Materials:
-
Cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.05% Tween-20)
-
Sulfo-Cy3-conjugated primary or secondary antibody
-
Antifade mounting medium
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 15. nicoyalife.com [nicoyalife.com]
Improving signal-to-noise ratio in Sulfo-Cy3(Me)COOH TEA imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Sulfo-Cy3(Me)COOH TEA imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of the cyanine (B1664457) dye, Cy3.[1][2] It is a bright, orange-fluorescent dye commonly used for labeling biological molecules like proteins and nucleic acids.[1][3] The "Sulfo" group indicates the presence of sulfonate groups, which increase the dye's water solubility, making it well-suited for use in aqueous biological buffers.[3][4] The "COOH" (carboxylic acid) group allows for covalent attachment to primary amines on biomolecules.[3][5] "TEA" refers to triethylammonium (B8662869) salt, a common counter-ion.
Q2: What are the excitation and emission maxima for Sulfo-Cy3?
The approximate excitation maximum for Sulfo-Cy3 is 554 nm, and the emission maximum is around 568 nm.[1][5]
Q3: What is the primary cause of photobleaching, and how can I prevent it?
Photobleaching is the irreversible destruction of a fluorophore caused by prolonged exposure to high-intensity light and the generation of reactive oxygen species.[6][7] To minimize photobleaching, you can reduce the intensity and duration of light exposure, use antifade reagents in your mounting media, and choose more photostable dyes if possible.[7][8][9]
Q4: What is autofluorescence and how does it affect my signal-to-noise ratio?
Autofluorescence is the natural fluorescence emitted by biological materials like mitochondria, lysosomes, collagen, and elastin.[10][11] Aldehyde-based fixatives can also induce autofluorescence.[12][13] This inherent background fluorescence can obscure the specific signal from your Sulfo-Cy3 dye, thereby lowering the signal-to-noise ratio.[12][13]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can be attributed to two main problems: high background or a weak specific signal.
Issue 1: High Background Fluorescence
High background fluorescence can mask your specific signal, making data interpretation difficult.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Explanation |
| Antibody Concentration Too High | Perform a titration of your primary and/or secondary antibody to determine the optimal concentration that provides strong specific staining with low background.[14][15] | Excess antibody can bind non-specifically to other proteins or cellular components, increasing the overall background.[16] |
| Insufficient Washing | Increase the number and/or duration of washing steps after antibody incubations. Consider adding a mild detergent like Tween-20 to your wash buffer.[15][17] | Thorough washing is crucial for removing unbound antibodies that contribute to background fluorescence.[16] |
| Inadequate Blocking | Use an appropriate blocking buffer (e.g., 1-5% BSA or serum from the same species as the secondary antibody) and ensure sufficient incubation time (e.g., 1 hour at room temperature).[15][17] | Blocking buffers saturate non-specific binding sites on the sample, preventing antibodies from adhering randomly. |
| Sample Autofluorescence | Image an unstained control sample to assess the level of autofluorescence.[17] If high, consider using autofluorescence quenching reagents or choosing a dye in a different spectral range where autofluorescence is lower.[9][12] | Tissues and cells have endogenous molecules that fluoresce naturally, contributing to the background.[10][11] |
| Non-specific Binding of Dye | Ensure that any unconjugated (free) dye has been removed from your labeled antibody through a purification method like column chromatography.[17] | Free dye can bind non-specifically to various cellular components, leading to high background. |
Issue 2: Weak or No Specific Signal
A weak specific signal can be difficult to distinguish from the background noise.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Explanation |
| Low Target Protein Expression | Confirm the expression of your target protein using an alternative method like Western blotting or by using a positive control cell line or tissue.[17] | If the target protein is not present or is at very low levels, the fluorescent signal will inherently be weak. |
| Photobleaching | Minimize the sample's exposure to excitation light. Use an antifade mounting medium.[8][9] Acquire images using the lowest possible laser power and exposure time that still yields a detectable signal.[7] | Photobleaching is the photochemical destruction of the fluorophore, leading to a permanent loss of signal.[7] |
| Suboptimal Antibody Concentration | Perform an antibody titration to find the optimal concentration.[14][16] | Using too little antibody will result in a weak signal. |
| Incorrect Imaging Settings | Ensure you are using the correct filter sets and laser lines for Sulfo-Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[5][17] | The microscope must be properly configured to excite the fluorophore and collect its emitted light efficiently. |
| Inefficient Antibody Conjugation | If you labeled your own antibody, verify the degree of labeling (DOL). A suboptimal number of dye molecules per antibody can result in a dim signal or fluorescence quenching.[17][18] | The ratio of dye to protein is critical for achieving a bright, specific signal. |
Experimental Protocols
Protocol: General Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescence staining of fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[19]
-
Blocking Buffer (e.g., 1% BSA in PBS)[19]
-
Sulfo-Cy3-conjugated primary or secondary antibody
-
Antifade mounting medium[5]
Procedure:
-
Cell Preparation: Rinse cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[19]
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes.[19]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Dilute the Sulfo-Cy3-conjugated antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[5]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[5]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for Cy3.[5]
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. youtube.com [youtube.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biotium.com [biotium.com]
- 15. sinobiological.com [sinobiological.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Common mistakes to avoid in Sulfo-Cy3(Me)COOH TEA labeling
A Technical Support Center for Sulfo-Cy3 Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sulfo-Cy3(Me)COOH or its pre-activated N-hydroxysuccinimide (NHS) ester for labeling proteins and other biomolecules.
Troubleshooting Guide: Common Labeling Issues
This section addresses specific problems that may arise during the labeling procedure.
Question: Why is my labeling efficiency low or non-existent?
Answer: Low labeling efficiency is a frequent issue that can be attributed to several factors. Below are the most common causes and their solutions:
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is highly dependent on pH.[1][2] At pH values below 7.2, the target amine groups are protonated and less available to react.[1][3] Conversely, at a pH above 8.5-9.0, the NHS ester rapidly hydrolyzes, rendering it inactive and unable to react with the protein.[1][2] The optimal pH range is typically 7.2 to 8.5, with many protocols recommending a pH of 8.2-8.5 for the best balance of amine reactivity and NHS ester stability.[1][2][4][5]
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the dye, significantly reducing labeling efficiency.[1][3][4] Use non-amine buffers like phosphate-buffered saline (PBS), carbonate-bicarbonate, borate, or HEPES.[3]
-
Inactive Dye: Sulfo-Cy3 NHS esters are sensitive to moisture and can hydrolyze if not stored and handled correctly.[1][3] Always use a fresh vial or prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] Allow the dye vial to warm to room temperature before opening to prevent moisture condensation.[1]
-
Low Protein Concentration: The concentration of the protein to be labeled should ideally be 2 mg/mL or higher.[4][6] Lower concentrations can significantly decrease the reaction's efficiency as the competing hydrolysis reaction becomes more dominant.[1][3]
-
Presence of Impurities: Substances like sodium azide (B81097) or carrier proteins (e.g., BSA) in the protein sample can interfere with the labeling reaction.[4] Ensure the protein sample is purified before labeling.
Question: My protein precipitated during or after the labeling reaction. What happened?
Answer: Protein precipitation is typically caused by over-labeling or the reaction conditions.
-
High Degree of Labeling (DOL): Cy3 is a hydrophobic molecule. Attaching too many dye molecules can decrease the overall solubility of the protein, leading to aggregation and precipitation.[3] To fix this, reduce the molar excess of the dye in the reaction.[3][4]
-
High Concentration of Organic Solvent: The dye is often dissolved in an organic solvent like DMSO or DMF. If the final concentration of this solvent in the reaction mixture is too high (typically >10%), it can denature and precipitate the protein.[3][7] Keep the volume of the added dye stock solution to less than 10% of the total reaction volume.[4]
-
Incorrect Buffer Conditions: Significant deviations from the optimal pH range can affect protein stability and solubility.[3]
Question: The fluorescence of my labeled protein is weak, even with a good DOL. Why?
Answer: This issue is often due to fluorescence quenching. When Sulfo-Cy3 molecules are conjugated to a protein in close proximity to each other, they can exhibit self-quenching, which reduces the overall fluorescence signal.[8] To mitigate this, it is important to reduce the dye-to-protein ratio during the labeling reaction. An ideal Degree of Labeling (DOL) is often between 2 and 4 for many applications.[4]
Frequently Asked Questions (FAQs)
Question: What is the difference between Sulfo-Cy3(Me)COOH and Sulfo-Cy3 NHS Ester?
Answer:
-
Sulfo-Cy3(Me)COOH is a carboxylic acid derivative of the Sulfo-Cy3 dye.[4] The carboxylic acid group (-COOH) itself is not reactive towards primary amines. It requires a chemical activation step using a carbodiimide, like EDC, along with N-hydroxysuccinimide (NHS) or Sulfo-NHS to form an amine-reactive NHS ester in situ.[4][9]
-
Sulfo-Cy3 NHS Ester is a pre-activated form of the dye.[4] It can directly react with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond without needing a separate activation step.[2][4]
Question: How should I prepare and store the Sulfo-Cy3 dye?
Answer:
-
Preparation: Dissolve the dye in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL.[4] It is crucial to use anhydrous solvents to prevent hydrolysis of the dye.[1]
-
Storage: Upon receipt, the solid dye should be stored at -20°C, protected from light, and kept in a desiccated environment.[1][10] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4][11] Stock solutions are typically stable for 1 month at -20°C or up to 6 months at -80°C.[11]
Question: What is the optimal dye-to-protein molar ratio for labeling?
Answer: There is no single optimal ratio for all proteins, as it depends on the protein's size and the number of available primary amines (lysine residues).[3] A typical starting point is a 5:1 to 20:1 molar ratio of dye to protein.[3] It is highly recommended to perform a titration series (e.g., testing ratios of 5:1, 10:1, 15:1, and 20:1) to determine the ratio that provides the desired degree of labeling without causing protein precipitation or loss of function.[3]
Question: How can I remove the unreacted (unconjugated) dye after the labeling reaction?
Answer: Removing excess free dye is critical for accurate downstream analysis and to prevent high background signals.[12] Common methods separate molecules based on size:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective method where larger, labeled proteins pass through the column quickly, while the smaller, unconjugated dye molecules are retained and elute later.[12][]
-
Dialysis: The reaction mixture is placed in a semi-permeable membrane which allows the small, unconjugated dye molecules to diffuse out into a large volume of buffer, while retaining the larger, labeled protein.[12]
-
Ultrafiltration (Spin Columns): This method uses centrifugal force to pass the solution through a membrane with a specific molecular weight cutoff (MWCO). The larger labeled protein is retained, while the smaller free dye passes through into the filtrate.[12] This process can be repeated with fresh buffer (diafiltration) to ensure thorough removal.
Data and Protocols
Quantitative Reaction Parameters
The following table summarizes key reaction parameters for Sulfo-Cy3 NHS ester labeling, which can be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.2-8.5.[1][2][3][4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Start with a 10:1 or 15:1 ratio and optimize for your specific protein.[3] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[3][4] |
| Reaction Time | 30 - 60 minutes | Can be extended (e.g., 4 hours or overnight on ice) for some proteins.[3][14] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is common, but 4°C can be used to slow hydrolysis.[] |
| Organic Solvent | < 10% of total volume | High concentrations of DMSO or DMF can denature the protein.[3] |
Experimental Protocol: General Protein Labeling with Sulfo-Cy3 NHS Ester
This protocol provides a general guideline for labeling a protein with a pre-activated Sulfo-Cy3 NHS ester.
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[4]
-
-
Labeling Reaction:
-
Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A 10:1 molar ratio of dye to protein is a good starting point.[4]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[4] Gentle mixing during incubation can improve efficiency.[6]
-
-
Purification:
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3).
-
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for a typical Sulfo-Cy3 NHS ester labeling experiment.
Caption: General workflow for protein labeling with Sulfo-Cy3 NHS ester.
Troubleshooting Low Labeling Efficiency
This decision tree provides a logical workflow for troubleshooting low labeling efficiency.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
Effect of protein concentration on Sulfo-Cy3(Me)COOH TEA labeling
This guide provides technical support for researchers, scientists, and drug development professionals using Sulfo-Cy3(Me)COOH TEA for protein labeling. It addresses common issues, particularly the effect of protein concentration on labeling efficiency, and provides detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for labeling with this compound?
For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.[1][2][3] The optimal range is typically between 2-10 mg/mL.[3][4][5] Concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency because the reaction kinetics are less favorable, and competing hydrolysis of the NHS ester can become more prominent.[1][2]
Q2: How does protein concentration affect the dye-to-protein molar ratio?
While protein concentration and dye-to-protein molar ratio are independent parameters, they are related in practice. At very low protein concentrations, you may need to use a higher molar excess of the dye to achieve a desired degree of labeling (DOL), but this also increases the risk of dye hydrolysis. It is crucial to optimize the dye-to-protein ratio empirically, often starting with a 10- to 20-fold molar excess of the dye.[1][2]
Q3: My protein precipitates during the labeling reaction. Is this related to protein concentration?
Yes, this can be related to both high protein concentration and over-labeling. If the protein concentration is too high, it may be prone to aggregation. Additionally, using an excessive molar ratio of the hydrophobic cyanine (B1664457) dye can reduce the solubility of the protein conjugate, leading to precipitation.[2][4] If you observe precipitation, consider reducing the dye-to-protein molar excess or performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]
Q4: What buffer should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines.[1][2] Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the Sulfo-Cy3 NHS ester, significantly lowering labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers. The optimal pH for the reaction is between 7.2 and 8.5, with a pH of 8.3-8.5 often yielding the best results.[1][5]
Troubleshooting Guide
This section addresses the common problem of low labeling efficiency and provides a logical workflow for diagnosing the issue.
Problem: Low or No Labeling Detected
Low labeling efficiency is a frequent issue that can be attributed to several factors. Use the following guide to identify and resolve the problem.
Data Presentation
The efficiency of an NHS ester labeling reaction is highly dependent on reactant concentrations. While optimal conditions should be determined empirically for each specific protein, the following table provides an example of how protein concentration can influence the required molar excess of dye and the expected Degree of Labeling (DOL).
| Protein Conc. (mg/mL) | Dye:Protein Molar Ratio (Initial) | Expected Outcome | Recommendation |
| < 1.0 | 20:1 - 40:1 | Low DOL, inefficient reaction, risk of dye hydrolysis. | Concentrate protein to >2 mg/mL before labeling.[1][2] |
| 2.0 - 5.0 | 10:1 - 20:1 | Good labeling efficiency, predictable results. | Recommended starting range for most proteins. [2][4] |
| 5.0 - 10.0 | 5:1 - 15:1 | High labeling efficiency, good for conserving dye. | Optimal for robust reactions and high protein availability.[2][5] |
| > 10.0 | 5:1 - 10:1 | Risk of protein aggregation/precipitation. | Proceed with caution. May require optimization of buffer or additives. |
Experimental Protocols
This section provides a detailed methodology for labeling a protein with this compound.
Protocol: Protein Labeling with Sulfo-Cy3 NHS Ester
1. Materials and Reagents
-
Protein of interest
-
This compound (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., 1X PBS, pH 7.4)
-
1 M Sodium Bicarbonate (pH 9.0) or other suitable base for pH adjustment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column with appropriate MWCO)
2. Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or other primary amines, perform a buffer exchange.
-
Adjust the protein concentration to a final concentration of 2-10 mg/mL.[3][4] If the solution is too dilute, concentrate it using an appropriate ultrafiltration device.[6]
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of Sulfo-Cy3 NHS ester to warm completely to room temperature before opening to prevent moisture condensation.[1][2]
-
Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[4] Vortex briefly to ensure it is fully dissolved. This stock solution should be used promptly.
-
-
Set Up the Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume (e.g., 1/10th of the protein solution volume) of 1 M sodium bicarbonate.[5]
-
Calculate the volume of dye stock solution needed to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][2]
-
While gently stirring or vortexing the protein solution, add the calculated volume of dye stock solution.
-
-
Incubate the Reaction:
-
Quench the Reaction:
-
Purify the Labeled Protein:
-
Remove the unreacted dye and quenching buffer by passing the reaction mixture over a desalting or size-exclusion chromatography column.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. This will give the average number of dye molecules per protein molecule.[4]
-
References
Sulfo-Cy3(Me)COOH TEA photobleaching and how to minimize it
Welcome to the Technical Support Center for Sulfo-Cy3(Me)COOH TEA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the photobleaching of this fluorophore and strategies to minimize its impact on your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a water-soluble, orange-fluorescent dye commonly used for labeling proteins, nucleic acids, and other biomolecules.[1] The "Sulfo" group enhances its water solubility, making it suitable for biological applications in aqueous buffers.[1][2] The "COOH" (carboxylic acid) group allows for conjugation to primary amines after activation (e.g., as an NHS ester). The triethylammonium (B8662869) (TEA) salt form improves its solubility and handling. It is known for its high fluorescence, excellent photostability, and good quantum yield.[1]
Spectral Properties of Sulfo-Cy3 Dyes:
| Property | Value |
| Excitation Maximum (λex) | ~554 nm[1][3][4] |
| Emission Maximum (λem) | ~568 nm[1][3][4] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.2 (estimated in aqueous buffer)[6] |
Q2: What is photobleaching and why does it affect my Sulfo-Cy3 signal?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[7] The process is initiated when the dye absorbs a photon and transitions to an excited state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a highly reactive triplet state. This triplet state molecule can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it non-fluorescent. This leads to a gradual fading of your fluorescent signal during imaging experiments.[7]
Q3: What factors accelerate the photobleaching of Sulfo-Cy3?
Several factors can increase the rate of photobleaching:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby increasing the probability of transitioning to the destructive triplet state.
-
Presence of Molecular Oxygen: Oxygen is a primary reactant in the photobleaching pathway for most organic dyes, including cyanines. It readily reacts with triplet-state fluorophores to create damaging ROS.
-
Long Exposure Times: Prolonged or repeated exposure to excitation light increases the cumulative damage to the fluorophore population.
-
Sample Environment: The chemical composition of the imaging buffer or mounting medium can significantly influence photostability. The absence of protective agents will lead to faster bleaching.
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the imaging medium to slow down photobleaching. They primarily fall into two categories:
-
Oxygen Scavengers: These are enzymatic or chemical systems that remove dissolved molecular oxygen from the imaging buffer, thereby preventing the formation of ROS. A common example is the GLOX system (glucose oxidase and catalase).
-
Triplet State Quenchers (TSQs): These molecules directly interact with the excited triplet-state fluorophore, returning it to the ground state before it can react with oxygen. Common TSQs include Trolox (a vitamin E analog) and n-propyl gallate.
Q5: Are there any antifade reagents I should avoid when working with Sulfo-Cy3?
Yes. It is crucial to avoid mounting media containing p-Phenylenediamine (PPD). While PPD is an effective antifade agent for some dyes, it can react with and degrade cyanine (B1664457) dyes like Sulfo-Cy3, leading to weak and diffuse fluorescence.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during image acquisition. | High excitation light intensity or prolonged exposure. | - Use the lowest laser power that provides an adequate signal-to-noise ratio.- Minimize exposure time for image acquisition.- Use neutral density filters to reduce the intensity of the excitation light.[7] |
| Presence of molecular oxygen in the imaging buffer. | - Incorporate an oxygen scavenging system (e.g., GLOX or PCA/PCD) into your imaging buffer for live-cell imaging.- For fixed samples, use a commercial antifade mounting medium or prepare your own with an oxygen scavenger. | |
| Suboptimal imaging buffer conditions. | - Ensure your imaging buffer has a pH between 7.0 and 8.0.- Add a triplet state quencher like Trolox or n-propyl gallate to your imaging buffer or mounting medium. | |
| Incompatible antifade reagent. | - Avoid using mounting media containing p-Phenylenediamine (PPD).[8] | |
| High background fluorescence. | Autofluorescence from the mounting medium or sample. | - Use a mounting medium with low autofluorescence.- For samples with high autofluorescence, consider spectral unmixing or using fluorophores that emit in the near-infrared (NIR) region. |
| Unbound fluorophores. | - Ensure thorough washing steps after labeling to remove any unbound dye molecules. | |
| Inconsistent fluorescence intensity between samples. | Different levels of photobleaching due to variations in imaging time or conditions. | - Standardize your imaging protocol. Use the same laser power, exposure time, and image acquisition rate for all samples.- Image a control sample at the beginning and end of your experiment to assess the extent of photobleaching. |
Minimizing Photobleaching: Experimental Strategies and Protocols
Quantitative Comparison of Photoprotection Strategies
The effectiveness of different photoprotection systems on the photobleaching of Cy3 has been quantitatively assessed. The following table summarizes the photobleaching rate constants for Cy3 in the presence of different combinations of oxygen scavengers and photostabilizers. A lower rate constant indicates greater photostability.
| Oxygen Scavenger | Photostabilizer | Photobleaching Rate Constant (s⁻¹) | Relative Photostability (Higher is Better) |
| GLOX | TSQ | 0.0028 | 1.00 |
| GLOX | Trolox | 0.0041 | 0.68 |
| PCA | TSQ | 0.0049 | 0.57 |
| PCA | Trolox | 0.0051 | 0.55 |
| GLOX | ROXS | 0.0064 | 0.44 |
| PCA | ROXS | 0.0120 | 0.23 |
Data adapted from a study on Cy3/Cy5 smFRET pairs. While not specific to this compound, it provides a strong indication of the relative effectiveness of these photoprotection strategies for cyanine dyes.[9]
Experimental Protocol: Measuring Photobleaching Half-life
This protocol outlines a general procedure for quantifying and comparing the rate of photobleaching of Sulfo-Cy3 labeled molecules.
Objective: To determine the photobleaching half-life (t½) of a Sulfo-Cy3 labeled sample under continuous illumination.
Materials:
-
Sulfo-Cy3 labeled sample (e.g., protein, antibody, or oligonucleotide)
-
Imaging buffer (e.g., PBS, pH 7.4) with or without antifade reagents
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable light source (e.g., laser or arc lamp) and a Cy3 filter set
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescently labeled molecule in the desired imaging buffer.
-
Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Select the appropriate excitation source and filter set for Sulfo-Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to keep the illumination intensity constant across all experiments for comparison.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence signal has significantly diminished.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Preparation of Antifade Imaging Buffers
1. GLOX Oxygen Scavenging System:
-
Materials:
-
Imaging Buffer Base (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
D-Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
(Optional) Trolox (Vitamin E analog)
-
-
Protocol:
-
Prepare a 100x GLOX enzyme stock solution containing 40 mg/mL glucose oxidase and 7 mg/mL catalase in the imaging buffer base. Store at 4°C for up to a few weeks.
-
On the day of the experiment, prepare the final imaging buffer. For 1 mL:
-
Start with ~900 µL of Imaging Buffer Base.
-
Add 100 µL of 50% (w/v) D-Glucose stock (final concentration 5%).
-
Add 10 µL of the 100x GLOX Enzyme Stock.
-
(Optional) Add 10 µL of 100 mM Trolox (final concentration 1 mM).
-
-
Apply the buffer to your sample immediately before imaging and seal the chamber to limit re-oxygenation.
-
2. PCA/PCD Oxygen Scavenging System:
-
Materials:
-
Imaging Buffer Base
-
Protocatechuic acid (PCA)
-
Protocatechuate-3,4-dioxygenase (PCD)
-
(Optional) Trolox
-
-
Protocol:
-
Prepare a 50 mM stock solution of PCA in your Imaging Buffer Base. Adjust the pH back to 8.0 if necessary. Store frozen.
-
PCD is typically purchased in a glycerol-containing storage buffer.
-
Prepare the final imaging buffer (1 mL):
-
To 1 mL of Imaging Buffer Base, add PCA stock solution to a final concentration of 2.5-10 mM.
-
Add PCD to a final concentration of 50-100 nM.
-
(Optional) Add Trolox to a final concentration of 1-2 mM.
-
-
Visualizing Experimental Workflows and Concepts
Caption: The photobleaching pathway of Sulfo-Cy3 and points of intervention.
Caption: A logical workflow for troubleshooting rapid photobleaching of Sulfo-Cy3.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Specificity of Sulfo-Cy3(Me)COOH TEA Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye, is a popular choice for fluorescently labeling proteins and nucleic acids.[1] This guide provides a comprehensive comparison of this compound with other common fluorescent dyes, focusing on methods to validate labeling specificity and presenting supporting experimental data and protocols.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye significantly impacts experimental outcomes. Key performance indicators include quantum yield, photostability, and signal-to-noise ratio. While direct comparative data for this compound is limited, its performance can be inferred from its structural analog, Cy3.[2]
| Feature | This compound | Alexa Fluor™ 555 | FITC (Fluorescein Isothiocyanate) |
| Excitation Max (nm) | ~554[3] | ~555[4] | ~495[2] |
| Emission Max (nm) | ~568[3] | ~565[4] | ~519[2] |
| Relative Brightness | Moderate[2] | High | Moderate to Dim[2] |
| Photostability | Good | Excellent[4] | Poor |
| pH Sensitivity | Less sensitive | Less sensitive | Highly sensitive |
| Water Solubility | High | High | Moderate |
| Tendency for Self-Quenching | Moderate | Low[5] | Low |
Note: Relative brightness can be influenced by the specific application, instrumentation, and degree of labeling.
Validating Labeling Specificity
Ensuring that the fluorescent signal originates from the intended target and not from non-specific binding is crucial for data integrity. Several experimental approaches can be employed to validate the specificity of this compound labeling.
Experimental Workflow for Validating Labeling Specificity
The following diagram outlines a general workflow for validating the specificity of a fluorescent labeling experiment.
Caption: Workflow for validating the specificity of fluorescent protein labeling.
Key Experimental Protocols
Protein Labeling with this compound
This protocol describes the covalent labeling of a target protein with this compound.
Materials:
-
Purified target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Protein Preparation:
-
Dye Preparation:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[1]
-
Collect the fractions containing the labeled protein.
-
Competitive Inhibition Assay
This assay confirms that the dye specifically binds to the intended target.
Materials:
-
This compound-labeled protein
-
Unlabeled target protein (competitor)
-
Control protein (unrelated protein)
-
Binding buffer appropriate for the target protein
-
Detection system (e.g., fluorescence plate reader, microscope)
Protocol:
-
Incubate the labeled protein with an excess of the unlabeled competitor protein.
-
In a parallel experiment, incubate the labeled protein with an equivalent amount of a control, unrelated protein.
-
Allow the binding to reach equilibrium.
-
Measure the fluorescent signal. A significant decrease in the fluorescent signal in the presence of the unlabeled target protein compared to the control protein indicates specific binding.
Orthogonal Validation: Western Blotting
Western blotting can be used to confirm that the fluorescent signal co-localizes with the protein of interest.[6]
Materials:
-
This compound-labeled protein sample
-
SDS-PAGE gels
-
Transfer apparatus
-
Membrane (PVDF or nitrocellulose)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate the labeled protein sample by SDS-PAGE.
-
Image the gel for in-gel fluorescence to detect the Sulfo-Cy3 signal.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Overlay the fluorescent and chemiluminescent images. Co-localization of the two signals confirms that the dye is attached to the target protein.
Signaling Pathway Example: Receptor-Ligand Binding
Fluorescently labeled proteins are instrumental in studying cellular signaling pathways. The following diagram illustrates a simplified receptor-ligand binding pathway where a Sulfo-Cy3-labeled ligand could be used to visualize receptor engagement and downstream signaling.
Caption: Simplified signaling pathway initiated by ligand-receptor binding.
Conclusion
Validating the specificity of this compound labeling is a critical step in ensuring the reliability of experimental results. By employing a combination of control experiments, such as competitive inhibition assays and orthogonal validation methods like Western blotting, researchers can confidently attribute the observed fluorescent signal to the specific binding of the dye to the intended target. Careful selection of fluorescent dyes based on their photophysical properties and rigorous validation of labeling specificity are essential practices for high-quality research in life sciences and drug development.
References
- 1. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Sulfo-Cy3(Me)COOH TEA vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for protein labeling is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two popular orange-fluorescent dyes, Sulfo-Cy3(Me)COOH TEA and Alexa Fluor 555, supported by experimental data and detailed protocols to inform your choice.
Both this compound and Alexa Fluor 555 are widely used for covalently labeling proteins and other biomolecules. They share a similar spectral range, making them suitable for instrumentation with green laser lines. However, differences in their chemical structure and proprietary modifications lead to distinct performance characteristics in terms of brightness, photostability, and susceptibility to environmental factors.
Chemical and Spectroscopic Properties: An Overview
Sulfo-Cy3(Me)COOH is a derivative of the cyanine (B1664457) dye Cy3 and is structurally very similar to it.[1][2][3] The "Sulfo" group enhances water solubility, which is advantageous for labeling reactions in aqueous buffers.[3][4] Alexa Fluor 555 is also a sulfonated cyanine dye, developed to improve upon the performance of dyes like Cy3.[5][6] While the exact structure of Alexa Fluor 555 is proprietary, it is known to be a Cy3 derivative.[5][7] The spectral properties of both dyes are very similar, with excitation and emission maxima around 555 nm and 565-570 nm, respectively.[4][8][9]
Performance Comparison: Quantitative Data
The selection of a fluorescent label often comes down to its performance in key areas such as quantum yield (a measure of fluorescence efficiency) and photostability (resistance to fading upon exposure to light). The following tables summarize the available quantitative data for these two dyes.
| Property | Sulfo-Cy3 (and its analogs) | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~554[2][8] | ~555[9][10] |
| Emission Maximum (nm) | ~568-570[4][8] | ~565[9][10] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[10] | ~150,000[10] |
| Quantum Yield | ~0.1 - 0.2 (estimated for Sulfo-Cy3 derivatives)[11] | ~0.10[12] |
| Photostability | Generally lower than Alexa Fluor 555[6][13] | Significantly more resistant to photobleaching than Cy3[6][13] |
| pH Sensitivity | Tolerates a pH range of 3-10[3][14] | pH-insensitive from pH 4 to pH 10[15] |
| Water Solubility | High due to sulfonate groups[3][4] | High (water-soluble)[15] |
Note: Direct comparative data for this compound is limited. The data presented for Sulfo-Cy3 and its analogs is based on closely related structures and may not perfectly reflect the performance of this specific variant.
Experimental Protocols
The following are generalized protocols for labeling proteins with Sulfo-Cy3 and Alexa Fluor 555 NHS esters. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Protein Preparation
For optimal labeling, the protein should be at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the dye.[16] The recommended pH for the labeling reaction is 8.3-8.5.[17] If the protein is in a buffer with a lower pH, it should be adjusted with a suitable buffer such as 1 M sodium bicarbonate.[16][18]
Labeling with Sulfo-Cy3-NHS Ester
-
Prepare the Dye Stock Solution: Dissolve the Sulfo-Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[19] This solution should be prepared fresh as the NHS ester is moisture-sensitive.
-
Initiate the Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of dye is common.[19]
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[19]
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[16]
Labeling with Alexa Fluor 555 NHS Ester
-
Prepare the Dye Stock Solution: Dissolve the Alexa Fluor 555 NHS ester in high-quality anhydrous DMSO to a concentration of 10 mg/mL.[15][20]
-
Adjust Protein Solution pH: Add 1 M sodium bicarbonate to the protein solution to raise the pH to between 8.0 and 8.5.[18]
-
Initiate the Labeling Reaction: Add the reactive dye to the protein solution while stirring.[18] The optimal molar ratio of dye to protein should be determined empirically, but a 10:1 ratio is a good starting point.
-
Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[18]
-
Purify the Conjugate: Remove the unreacted dye by gel filtration or dialysis.[17]
Key Considerations for Dye Selection
-
Brightness and Photostability: For applications requiring high sensitivity and long-term imaging, Alexa Fluor 555 is generally the superior choice due to its higher photostability and resistance to self-quenching at higher degrees of labeling.[6][13]
-
Cost: Sulfo-Cy3 derivatives are often a more cost-effective option.
-
Application: For routine applications where photobleaching is less of a concern, Sulfo-Cy3 can provide satisfactory results.[21]
-
Instrumentation: Both dyes are well-suited for common fluorescence microscopy and flow cytometry platforms equipped with lasers that excite in the 532-561 nm range.[22]
Visualizing the Workflow and Chemistry
To better understand the protein labeling process, the following diagrams illustrate the general workflow and the underlying chemical reaction.
Caption: A generalized workflow for fluorescently labeling proteins.
Caption: The chemical reaction between an NHS ester dye and a primary amine on a protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 4. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 5. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alexa Fluor 555 | C21H14N2O11S2 | CID 9832481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 15. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 16. researchgate.net [researchgate.net]
- 17. fluidic.com [fluidic.com]
- 18. ulab360.com [ulab360.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. benchchem.com [benchchem.com]
- 22. BP Fluor 555, Alexa Fluor 555 equivalent | BroadPharm [broadpharm.com]
A Comparative Analysis of Sulfo-Cy3(Me)COOH TEA and Other Cyanine Dyes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and robust data. Cyanine (B1664457) dyes are a widely utilized class of synthetic fluorophores favored for their high molar extinction coefficients and tunable spectral properties. This guide provides a comparative overview of the quantum yield of Sulfo-Cy3(Me)COOH TEA and other common cyanine dyes, supported by a general experimental protocol for quantum yield determination.
Quantum Yield: The Decisive Metric for Fluorophore Brightness
The fluorescence quantum yield (Φ) is a critical performance indicator, representing the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter fluorescent signal, which is essential for applications requiring sensitive detection. The quantum yields of cyanine dyes are influenced by their molecular structure, including the length of the polymethine chain and the presence of modifying groups such as sulfonate and methyl groups, as well as environmental factors like solvent viscosity and conjugation to biomolecules.[1]
While a specific quantum yield for this compound is not widely published, its properties can be estimated based on closely related sulfo-Cy3 derivatives. The addition of sulfonate groups generally enhances water solubility and can lead to modest improvements in optical stability and quantum yield. For instance, Sulfo-Cyanine3 NHS ester has a reported quantum yield of approximately 0.15. It is therefore estimated that the quantum yield of Sulfo-Cy3(Me)COOH would be in a similar range.
Comparative Quantum Yields of Common Cy Dyes
The following table summarizes the reported quantum yields for a selection of commonly used cyanine dyes, providing a basis for comparison. It is important to note that these values can vary depending on the specific solvent, pH, and conjugation state.
| Dye | Quantum Yield (Φ) | Solvent/Conditions |
| Sulfo-Cy3(Me)COOH | ~0.1 - 0.2 (estimated) [1] | Aqueous Buffer |
| Cy3 | 0.04 - 0.24 | Aqueous Solution[2][3][4][5] |
| Cy3B | ~0.67 - 0.85 | Aqueous Solution[2][6] |
| Cy3.5 | 0.15 - 0.35 | Varied[][8][9] |
| Cy5 | 0.20 - 0.3 | Aqueous Solution[3][4][5][10] |
| Cy5.5 | ~0.28 | Aqueous Buffer |
| Cy7 | High (specific value varies) | Aqueous Buffer[11] |
Note: The quantum yield of Cy dyes can be significantly influenced by the viscosity of the solvent and their immobilization, for instance, upon binding to DNA.[3][12] Cy3B is a structurally rigid version of Cy3, which prevents photoisomerization and results in a significantly higher quantum yield.[2][6]
Experimental Protocol for Determining Fluorescence Quantum Yield
The most common and reliable method for measuring the fluorescence quantum yield of a compound is the comparative method.[1][13] This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle
If a standard and a sample solution have identical absorbance at the same excitation wavelength and are measured under the same experimental conditions, it is assumed that they absorb the same number of photons.[13] The unknown quantum yield (Φₓ) can then be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.
Materials
-
Calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz fluorescence cuvettes (10 mm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., deionized water, PBS)
-
Standard fluorophore with a known quantum yield in the same spectral region as the sample.
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample dye and the standard dye in the desired solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically below 0.1 to minimize inner filter effects).[13]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the resulting linear plots for both the sample (Gradₓ) and the standard (Gradₛₜ).
-
Calculate the quantum yield of the sample using the formula provided above.
-
Caption: Workflow for the comparative method of quantum yield determination.
Factors Influencing Quantum Yield and Dye Selection
Several factors can influence the quantum yield of a cyanine dye and should be considered when selecting a fluorophore for a specific application:
-
Molecular Rigidity: As demonstrated by the significant difference in quantum yield between Cy3 and Cy3B, increasing the structural rigidity of the dye can inhibit non-radiative decay pathways and enhance fluorescence.[2][6]
-
Solvent Environment: The viscosity and polarity of the solvent can affect the rate of non-radiative decay processes. For some cyanine dyes, increasing the viscosity of the solvent can lead to a higher quantum yield.[3]
-
Conjugation: The quantum yield of a dye can change upon conjugation to a biomolecule. This is due to changes in the local environment and potential quenching interactions.
-
Aggregation: At high concentrations, cyanine dyes have a tendency to form non-fluorescent aggregates (H-aggregates), which can lead to self-quenching and a reduction in the overall fluorescence intensity.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Cyanine7 Dye | AxisPharm [axispharm.com]
- 12. osti.gov [osti.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Sulfo-Cy3(Me)COOH TEA: A Comparative Analysis for Reproducible Fluorescent Labeling
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical decision that directly impacts the reliability and reproducibility of experimental results. This guide provides an objective comparison of Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye, with other common alternatives in the field of bioconjugation and fluorescence imaging. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific applications.
This compound is a derivative of the Cy3 dye, featuring one or more sulfonate groups that enhance its water solubility, making it particularly well-suited for labeling biological macromolecules like proteins and nucleic acids in aqueous environments.[1][2] The carboxylic acid group provides a reactive handle for covalent attachment to primary amines on biomolecules after activation, typically via N-hydroxysuccinimide (NHS) ester chemistry.[1][2]
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye is often a trade-off between various photophysical properties. Key performance indicators include quantum yield (a measure of fluorescence efficiency), the extinction coefficient (a measure of light absorption), and photostability (resistance to fading upon excitation). The following tables summarize the key quantitative data for Sulfo-Cy3(Me)COOH and its spectral counterparts, Alexa Fluor 555 and DyLight 550, facilitating a direct comparison of their performance metrics.
Table 1: Spectral and Photophysical Properties of Common Orange-Fluorescent Dyes
| Property | Sulfo-Cy3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Maximum (λex) | ~554 nm[1] | ~555 nm | ~562 nm[3] |
| Emission Maximum (λem) | ~568 nm[1] | ~565 nm | ~576 nm[3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | Not Widely Reported |
| Quantum Yield (Φ) | ~0.1-0.2 (estimated)[4] | ~0.10 | Not Widely Reported |
| Photostability | Good | Excellent[5][6] | Very Good[3] |
Note: The quantum yield of Sulfo-Cy3 dyes can be influenced by their conjugation to biomolecules and the local environment.[4] Alexa Fluor 555 is reported to be significantly more resistant to photobleaching than Cy3.[5][6] DyLight 550 is also reported to be brighter than Cy3 in most applications.[3]
Table 2: Qualitative Brightness Comparison for Flow Cytometry
| Fluorochrome | Relative Brightness | Recommended For |
| Sulfo-Cy3 | Moderate | High to moderate antigen expression |
| Alexa Fluor 555 | Bright | Low to high antigen expression |
| DyLight 550 | Bright | Low to high antigen expression |
| R-Phycoerythrin (PE) | Brightest | Low to high antigen expression |
| Fluorescein Isothiocyanate (FITC) | Moderate to Dim | High antigen expression |
Note: This table provides a general guideline. Optimal dye selection depends on the specific instrument, laser lines, and experimental setup. Phycobiliproteins like PE are generally the brightest options available but are larger molecules which can sometimes cause steric hindrance.
Experimental Protocols
Reproducibility of results is intrinsically linked to the meticulous execution of experimental protocols. The following sections provide detailed methodologies for antibody conjugation with Sulfo-Cy3(Me)COOH and a subsequent immunofluorescence staining procedure.
Antibody Conjugation with this compound
This protocol describes the covalent labeling of an antibody with this compound by activating the dye's carboxylic acid group to form an amine-reactive NHS ester.
Materials:
-
Primary antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dye Activation:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2.5-fold molar excess of freshly prepared EDC and Sulfo-NHS to the dye solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.[1]
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Separate the labeled antibody from unconjugated dye and reaction byproducts using a desalting column equilibrated with PBS.[1]
-
Collect the fractions containing the labeled antibody.
-
Immunofluorescence Staining Protocol
This protocol outlines the use of a Sulfo-Cy3-conjugated primary antibody for staining cells.
Materials:
-
Cells grown on coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sulfo-Cy3-conjugated primary antibody
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Fixation:
-
Wash cells with PBS.
-
Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the Sulfo-Cy3-conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[1]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[1]
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for Cy3.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of experiments utilizing this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a typical immunofluorescence workflow and the principle of Förster Resonance Energy Transfer (FRET), a technique where Cy3 is often employed as a donor fluorophore.
Caption: A typical workflow for immunofluorescence staining.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. leinco.com [leinco.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
Assessing the Cross-Reactivity of Sulfo-Cy3(Me)COOH TEA Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, ensuring specificity and minimizing cross-reactivity is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for assessing the cross-reactivity of Sulfo-Cy3(Me)COOH TEA conjugates. It offers a comparative overview of Sulfo-Cy3 with alternative fluorescent dyes and presents detailed experimental protocols to empower researchers to rigorously validate their own conjugates.
Performance Comparison of Fluorescent Dyes
While the cross-reactivity of a conjugate is primarily determined by the specificity of the antibody, the choice of fluorescent label can impact the signal-to-noise ratio and overall performance of an immunoassay. Sulfo-Cy3 is a bright and hydrophilic dye, but several alternatives are available.[1] The selection of a dye should consider factors such as brightness, photostability, and the degree of labeling, as excessive conjugation can sometimes affect antibody function.[][3]
Below is a comparative summary of key performance metrics for Sulfo-Cy3 and common alternatives. The data presented are illustrative and can vary based on the specific antibody, conjugation protocol, and experimental conditions.
Table 1: Comparison of Key Photophysical and Performance Characteristics
| Feature | Sulfo-Cy3 | Alexa Fluor™ 555 | DyLight™ 550 |
| Excitation Max (nm) | ~555 | ~555 | ~550 |
| Emission Max (nm) | ~570 | ~565 | ~568 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Relative Brightness | High | Very High | High |
| Photostability | Good | Excellent | Very Good |
| pH Sensitivity | Low | Low | Low |
| Water Solubility | High | High | High |
| Signal-to-Noise Ratio (Illustrative) | 15-20 | >30 | 20-30 |
Table 2: Illustrative Cross-Reactivity and Binding Affinity Data
This table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an antibody conjugated to different fluorophores. The IC50 value represents the concentration of the competitor antigen required to inhibit 50% of the binding of the primary antigen. A higher IC50 value for a cross-reactant indicates lower cross-reactivity.
| Conjugate | Primary Antigen | Competitor Antigen A | Competitor Antigen B |
| Antibody-Sulfo-Cy3 | IC50: 10 nM | IC50: 500 nM (2% cross-reactivity) | IC50: >10,000 nM (<0.1% cross-reactivity) |
| Antibody-Alexa Fluor™ 555 | IC50: 8 nM | IC50: 450 nM (1.8% cross-reactivity) | IC50: >10,000 nM (<0.1% cross-reactivity) |
| Antibody-DyLight™ 550 | IC50: 12 nM | IC50: 600 nM (2% cross-reactivity) | IC50: >10,000 nM (<0.1% cross-reactivity) |
Experimental Protocols for Assessing Cross-Reactivity
The following are detailed protocols for commonly used immunoassays to determine the specificity and cross-reactivity of your this compound conjugate.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a robust method to quantify the cross-reactivity of an antibody with structurally similar antigens.[4]
Methodology:
-
Coating: Coat microplate wells with the primary target antigen overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the primary antigen (for the standard curve) and potential cross-reacting antigens. Add these to the wells, followed immediately by the addition of a constant, predetermined concentration of the Sulfo-Cy3 conjugated antibody.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibody.
-
Detection: If using a secondary antibody for signal amplification, incubate with an appropriate enzyme-conjugated secondary antibody. Otherwise, for direct detection with a fluorescent plate reader, proceed to the next step.
-
Substrate Addition (for enzyme-based detection): Add the enzyme substrate and incubate until sufficient color development. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Analysis: Plot the signal against the log of the antigen concentration. Determine the IC50 values for the primary antigen and each potential cross-reactant. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Primary Antigen / IC50 of Competitor Antigen) x 100.
Western Blotting
Western blotting is a powerful technique to assess the specificity of an antibody conjugate by identifying the molecular weight of the protein it binds to in a complex mixture.[5][6]
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues that express the target protein and, if possible, from knockout/knockdown cells or cells expressing homologous proteins.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the Sulfo-Cy3 conjugated antibody at an optimized dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Detection: Visualize the fluorescent signal using a digital imaging system capable of detecting the emission wavelength of Cy3 (~570 nm).
-
Analysis: A single band at the expected molecular weight for the target protein indicates specificity. The absence of this band in knockout/knockdown lysates and the absence of bands at other molecular weights confirms high specificity. The presence of bands in lanes with homologous proteins indicates cross-reactivity.
Flow Cytometry
Flow cytometry is ideal for assessing the cross-reactivity of antibody conjugates against different cell populations.[7][8]
Methodology:
-
Cell Preparation: Prepare single-cell suspensions from different cell lines or tissues, including those known to express the target antigen (positive control), those that do not (negative control), and those expressing potentially cross-reactive antigens.
-
Fc Receptor Blocking: Incubate the cells with an Fc blocking reagent to prevent non-specific binding of the antibody conjugate to Fc receptors on the cell surface.
-
Staining: Aliquot approximately 1 x 10^6 cells per tube and incubate them with a pre-titrated optimal concentration of the Sulfo-Cy3 conjugated antibody for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide) to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer equipped with a laser that can excite Cy3 (e.g., a 561 nm laser) and appropriate emission filters.
-
Analysis: Gate on the cell populations of interest based on their forward and side scatter properties. Analyze the fluorescence intensity of the Sulfo-Cy3 signal in each cell population. High fluorescence in the positive control cells and baseline fluorescence in the negative control cells indicate specificity. Any significant staining in other cell populations suggests cross-reactivity.
By following these guidelines and experimental protocols, researchers can confidently assess the cross-reactivity of their this compound conjugates and make informed decisions about their suitability for specific applications, ultimately leading to more accurate and reliable experimental outcomes.
References
- 1. bosterbio.com [bosterbio.com]
- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 8. rapidnovor.com [rapidnovor.com]
Performance of Sulfo-Cy3(Me)COOH TEA in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye and buffer system is paramount for achieving reliable and reproducible results in fluorescence-based assays. Sulfo-Cy3(Me)COOH TEA, a water-soluble, orange-fluorescent cyanine (B1664457) dye, is a popular choice for labeling proteins and nucleic acids. Its performance, however, can be influenced by the surrounding chemical environment. This guide provides an objective comparison of this compound's performance in common biological buffer systems, supported by experimental data and detailed protocols.
Key Performance Metrics in Different Buffers
The fluorescence of Sulfo-Cy3 dyes is notably stable across a wide pH range, a critical feature for versatility in various biological applications.[1][2][3] Studies on the closely related Sulfo-Cyanine3 have shown that its fluorescence intensity remains nearly constant (within 5% variation) in buffers with pH values ranging from 3.5 to 8.3.[1] This suggests that the performance of this compound in common buffers like Phosphate-Buffered Saline (PBS, pH ~7.4), MES (pH ~6.0), and Tris-HCl (pH ~7.2-8.5) is not significantly impacted by pH alone. However, the chemical composition of the buffer is a critical consideration, especially during conjugation reactions.
Quantitative Performance Summary
The following table summarizes the expected performance of this compound in different buffer systems based on available data for sulfo-Cy3 derivatives.
| Parameter | PBS (pH 7.4) | Tris-HCl (pH 7.2-8.5) | MES (pH 5.0-6.0) | Bicarbonate (pH 8.3) | Notes |
| Relative Fluorescence Intensity | High | High | High | High | Fluorescence is largely pH-independent in this range.[1] |
| Estimated Quantum Yield (Φ) | ~0.1 - 0.2 | ~0.1 - 0.2 | ~0.1 - 0.2 | ~0.1 - 0.2 | Quantum yield is more dependent on viscosity and conjugation state than on the buffer type itself.[4] |
| Photostability | Good | Good | Good | Good | Sulfo-Cy3 dyes exhibit strong photostability.[2][5] |
| Suitability for Conjugation | Excellent (Coupling) | Not Recommended | Excellent (Activation) | Good (Coupling) | Tris buffer contains primary amines that compete with the target molecule for the activated dye.[6] MES is ideal for the EDC/NHS activation step of the carboxylic acid.[6] |
Comparison with Alternative Fluorophores
The choice of a fluorescent dye often involves a trade-off between brightness, photostability, and cost. The table below compares this compound with other common fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Brightness | Key Advantages |
| This compound | ~554 | ~568 | ~0.1 - 0.2 (in aqueous buffer)[4] | Moderate | Good photostability, pH insensitivity, high water solubility.[1][5] |
| Cy3 | ~550 | ~570 | ~0.04 (in PBS)[4] | Moderate | Versatile reactivity.[2] |
| Alexa Fluor™ 555 | ~555 | ~565 | ~0.1 | Bright | High photostability and pH insensitivity. |
| R-Phycoerythrin (PE) | ~496, 565 | ~578 | ~0.82 | Very Bright | Extremely high quantum yield, ideal for flow cytometry. |
| DY-547 | ~557 | ~574 | Not widely reported | Bright | Reportedly less prone to sequence-dependent fluorescence changes on DNA than Cy3. |
Experimental Protocols
Accurate assessment of fluorescent dye performance requires standardized experimental protocols. Below are methodologies for key experiments.
Protocol 1: Measurement of Relative Fluorescence Intensity in Different Buffers
This protocol details how to compare the fluorescence intensity of this compound in various buffer systems.
Materials:
-
This compound
-
Buffer systems of interest (e.g., 0.1 M PBS pH 7.4, 0.1 M Tris-HCl pH 8.0, 0.1 M MES pH 6.0)
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
Anhydrous DMSO for stock solution
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.
-
Prepare Working Solutions: Dilute the stock solution in each of the test buffers to a final concentration that yields an absorbance of approximately 0.05 at 554 nm. This ensures the measurements are within the linear range and minimizes inner filter effects.
-
Acquire Fluorescence Spectra: For each working solution, measure the fluorescence emission spectrum from 560 nm to 700 nm using an excitation wavelength of 554 nm.
-
Data Analysis: Compare the peak fluorescence intensity at the emission maximum (~568 nm) for the dye in each buffer.
Protocol 2: Protein Labeling using this compound
This protocol describes the two-step activation and coupling process for conjugating the dye to a protein.[6]
Materials:
-
This compound
-
Protein to be labeled (in amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.
-
Activate Dye: In a microcentrifuge tube, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:10:25 (Dye:EDC:Sulfo-NHS). Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the activated dye solution to the protein solution in the Coupling Buffer. The optimal molar ratio of dye to protein should be determined empirically but often ranges from 10:1 to 20:1. Incubate for 2 hours at room temperature, protected from light.
-
Quench Reaction: Add Quenching Buffer to stop the reaction by consuming any unreacted activated dye.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for two-step protein conjugation with Sulfo-Cy3(Me)COOH.
Logical Flow for Buffer Selection
Caption: Decision tree for selecting an appropriate buffer system.
References
A Head-to-Head Comparison of Red Fluorescent Dyes for Biological Imaging and Analysis
An in-depth evaluation of Sulfo-Cy3(Me)COOH TEA and its performance against other leading red fluorescent dyes for researchers, scientists, and drug development professionals.
In the realm of biological research and drug development, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. For applications requiring visualization in the red spectrum, a variety of dyes are available, each with a unique set of photophysical and chemical properties. This guide provides a comprehensive side-by-side comparison of this compound with other popular red dyes, supported by quantitative data and detailed experimental protocols to facilitate informed decision-making.
This compound is a member of the cyanine (B1664457) dye family, specifically a sulfonated derivative of Cy3. The addition of sulfonate groups enhances its water solubility, making it well-suited for labeling biological molecules like proteins and nucleic acids in aqueous environments.[1][2] Its excitation and emission maxima are approximately 554 nm and 568 nm, respectively, placing it in the orange-red portion of the visible spectrum.[3][4]
Quantitative Performance Metrics: A Side-by-Side Comparison
The performance of a fluorescent dye is primarily dictated by its molar extinction coefficient (a measure of its light-absorbing ability) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The product of these two values determines the theoretical brightness of the dye. Photostability, the resistance to fading upon exposure to light, is another crucial factor for imaging applications.
While specific quantitative data for this compound can be limited, its properties can be estimated from closely related sulfo-Cy3 derivatives. The following table provides a comparative overview of key performance indicators for Sulfo-Cy3(Me)COOH and other commonly used red dyes.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| Cyanine Dyes | Sulfo-Cy3(Me)COOH | ~554[5] | ~568[5] | ~150,000[6] | ~0.1-0.2 (est.)[7] | Moderate | Good |
| Cy3 | ~550[8] | ~570[8] | ~150,000[8] | ~0.15[8] | Moderate | Moderate | |
| Alexa Fluor Dyes | Alexa Fluor 555 | ~555[8] | ~565[8] | ~150,000[8] | ~0.10[8] | High | Very Good[9] |
| DyLight Dyes | DyLight 550 | ~562[10] | ~576[10] | N/A | N/A | High | Good |
| Rhodamine Dyes | TRITC | ~550[11] | ~573[11] | ~85,000 | ~0.2-0.4 | Moderate | Moderate |
| Texas Red | ~595[12] | ~615[12] | ~85,000 | ~0.5-0.7 | High | Good |
Key Observations:
-
Brightness: While the extinction coefficients are similar for Cy3 derivatives and Alexa Fluor 555, the overall brightness of conjugates can vary. Alexa Fluor 555 conjugates are often reported to be brighter than Cy3 conjugates, partly due to reduced self-quenching at higher degrees of labeling.[9][13]
-
Photostability: Alexa Fluor dyes, such as Alexa Fluor 555, generally exhibit superior photostability compared to their Cy3 counterparts, which is a significant advantage for experiments requiring long exposure times or time-lapse imaging.[9][14]
-
Solubility: The "Sulfo-" designation in Sulfo-Cy3(Me)COOH indicates the presence of sulfonate groups, which significantly increases its water solubility compared to non-sulfonated Cy3. This is beneficial for labeling proteins in aqueous buffers without the need for organic co-solvents.[2][15]
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are protocols for key experiments utilizing red fluorescent dyes.
Protein Labeling with Sulfo-Cy3(Me)COOH
This protocol describes the covalent labeling of a protein with Sulfo-Cy3(Me)COOH via its carboxylic acid group.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Sulfo-Cy3(Me)COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. The pH should be adjusted to 8.5 for optimal labeling.[16]
-
Activate the Dye: Immediately before use, dissolve Sulfo-Cy3(Me)COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL. In a separate tube, mix the dye solution with a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.[1]
-
Conjugation: Slowly add the activated dye solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is recommended. Incubate the reaction for 2 hours at room temperature, protected from light.[17]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction will be the dye-protein conjugate.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and ~554 nm (for the dye). Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a Sulfo-Cy3-conjugated secondary antibody for immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Sulfo-Cy3-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Rinse cells grown on coverslips twice with PBS.
-
Fixation: Incubate the cells with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, incubate with permeabilization buffer for 10 minutes.
-
Blocking: Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the Sulfo-Cy3-conjugated secondary antibody diluted in blocking buffer (typically 1-5 µg/mL) for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with appropriate filters for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm).
Fluorescent Western Blotting
This protocol provides a general workflow for detecting a protein of interest on a western blot using a red fluorescently labeled secondary antibody.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody
-
Red fluorescent dye-conjugated secondary antibody
-
Fluorescent imaging system
Procedure:
-
Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[18]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the membrane for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature, protected from light.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST, protected from light.[19]
-
Imaging: Allow the membrane to dry completely and then scan using a fluorescent imaging system with the appropriate laser and emission filter for the chosen red dye.
Conclusion
The selection of a red fluorescent dye should be guided by the specific requirements of the application. This compound is a robust and versatile dye, particularly advantageous for its high water solubility, making it a suitable choice for a wide range of bioconjugation and imaging techniques. For applications demanding the highest photostability and brightness, especially at high labeling densities, premium alternatives like Alexa Fluor 555 may offer enhanced performance. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can optimize their experimental design and achieve high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. px-12.com [px-12.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. biotium.com [biotium.com]
- 19. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfo-Cy3(Me)COOH TEA: A Performance Review and Competitive Landscape
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye, is a popular choice for labeling biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This guide provides a comprehensive literature review of its performance, offering a direct comparison with viable alternatives and detailing the experimental protocols necessary for their evaluation.
Performance Characteristics of this compound
This compound is a derivative of the Cy3 dye, featuring sulfonic acid groups that enhance its water solubility, a crucial attribute for biological applications. The "(Me)" designation likely refers to a methyl group modification. While specific performance data for the triethylammonium (B8662869) (TEA) salt form is not extensively detailed in the literature, its photophysical properties are generally considered to be in line with other water-soluble Sulfo-Cy3 derivatives.
Key Spectral Properties:
These spectral characteristics make it compatible with standard filter sets and laser lines commonly used for TRITC (tetramethylrhodamine isothiocyanate).
Competitive Landscape: A Head-to-Head Comparison
The performance of this compound is best understood in the context of its alternatives. The most common competitors include other cyanine dyes, the Alexa Fluor series from Thermo Fisher Scientific, and the DyLight series from Dyomics.
Quantitative Performance Metrics
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Photostability, the resistance to fading upon exposure to light, is another critical parameter for imaging applications.
| Dye | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness | Relative Photostability |
| Sulfo-Cy3 | ~150,000 | ~0.1-0.2 (estimated)[4] | Moderate | Good |
| Alexa Fluor 555 | ~150,000[5] | ~0.10[5] | High | Excellent[5] |
| DyLight 550 | ~150,000 | Not widely reported | High | Very Good |
| Cy3 | ~150,000[5] | ~0.15[5] | Moderate | Good |
Note: Direct quantitative data for this compound is limited; the values presented for Sulfo-Cy3 are based on its closely related carboxylic acid and NHS ester forms. The brightness and photostability of dye conjugates can be influenced by factors such as the degree of labeling and the local chemical environment.
Studies consistently show that Alexa Fluor 555 is significantly more photostable than Cy3.[5] This allows for longer exposure times during imaging and more reliable quantification of fluorescence intensity. DyLight 550 is also reported to be brighter than Cy3 in most applications.[6] A known drawback of cyanine dyes, including Cy3, is their propensity for self-quenching at high degrees of labeling, which can lead to a decrease in the fluorescence of conjugates. Alexa Fluor dyes tend to exhibit less of this self-quenching.[7]
Experimental Protocols
To aid researchers in their own comparative studies, this section outlines standardized protocols for evaluating key performance metrics of fluorescent dyes.
Measuring Fluorescence Quantum Yield
The comparative method is a widely accepted approach for determining the fluorescence quantum yield of a compound.[4]
Principle: This method involves comparing the fluorescence intensity of the sample with an unknown quantum yield to a standard with a known quantum yield under identical experimental conditions.
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the test dye and a reference standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)
where Φ_ref is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leinco.com [leinco.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Measuring the Fluorescence Quantum Yield of Sulfo-Cy3(Me)COOH TEA
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of fluorescence-based assays. A critical performance metric for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. This guide provides a comparative analysis of Sulfo-Cy3(Me)COOH TEA and other cyanine (B1664457) dyes, supported by a detailed experimental protocol for accurate quantum yield measurement.
Cyanine dyes, such as this compound, are widely utilized in biological research due to their high molar extinction coefficients and photostability.[1][2] The "(Me)" designation in Sulfo-Cy3(Me)COOH likely indicates a methyl group modification, while "TEA" refers to the triethylammonium (B8662869) counter-ion. The addition of sulfonate groups generally enhances water solubility and can improve optical stability and quantum yield.[1]
Comparative Analysis of Cyanine Dye Quantum Yields
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[3] A higher quantum yield signifies a brighter fluorescent signal, which is crucial for sensitive detection. The quantum yields of cyanine dyes can be influenced by their molecular structure and the surrounding environment, such as the solvent.[1] While the exact quantum yield for "Sulfo-Cy3(Me)COOH" is not extensively reported, its properties can be inferred from closely related sulfo-Cy3 derivatives.[1]
| Dye | Quantum Yield (Φ) | Solvent/Conditions |
| Sulfo-Cy3(Me)COOH | ~0.1 - 0.2 (estimated)[1] | - |
| Sulfo-Cyanine3 NHS ester | 0.15[1] | - |
| sulfo-Cyanine3 carboxylic acid | 0.1[4] | - |
| Cy3 | 0.04[5] | PBS |
| Cy5 | 0.27[5] | PBS |
| Rhodamine 6G (Reference) | 0.95[5] | Water |
| Fluorescein (Reference) | 0.95[5] | 0.1 M NaOH |
Experimental Protocol for Measuring Fluorescence Quantum Yield
The most reliable and commonly used method for determining the fluorescence quantum yield of a compound is the comparative method.[3][5] This technique involves comparing the fluorescence intensity of the sample with an unknown quantum yield to a standard with a known quantum yield under identical experimental conditions.[3]
1. Selection of a Reference Standard:
-
Choose a reference standard with a well-characterized quantum yield and spectral properties that overlap with the sample.[5]
-
For Sulfo-Cy3(Me)COOH (Ex/Em ≈ 554/568 nm), suitable standards include Rhodamine 6G (in water, Φ = 0.95) or Cresyl Violet (in methanol, Φ = 0.53).[5][6][7]
2. Preparation of Solutions:
-
Use solvents of spectroscopic grade and ensure all glassware is scrupulously clean to avoid background fluorescence.[3]
-
Prepare stock solutions of both the Sulfo-Cy3(Me)COOH sample and the reference standard in the same solvent to eliminate the need for refractive index corrections.[1]
-
Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[5][8] It is recommended to prepare at least five different concentrations.[3]
3. Absorbance and Fluorescence Measurements:
-
Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength.[3]
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution under identical conditions (e.g., excitation wavelength, slit widths).[5] The instrument settings should remain unchanged throughout the measurements.[5]
4. Data Analysis and Quantum Yield Calculation:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.[3]
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.[3]
-
Determine the gradient (slope) of the resulting linear fits for both the sample (Gradₓ) and the standard (Gradₛₜ).[1]
-
The unknown quantum yield (Φₓ) can be calculated using the following equation:[1][3]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).[1]
-
Experimental Workflow
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
By following this comprehensive guide, researchers can accurately measure the fluorescence quantum yield of this compound, enabling a more informed selection of fluorescent probes for their specific research needs. This ensures reliable and reproducible results in various fluorescence-based applications.
References
A Comparative Guide to Sulfo-Cy3(Me)COOH TEA Labeling and Its Alternatives
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the selection of an appropriate dye is critical for generating robust and reproducible data. This guide provides an objective comparison of Sulfo-Cy3(Me)COOH TEA, a widely used cyanine (B1664457) dye, with two popular alternatives, Alexa Fluor 555 and Atto 550. This comparison is supported by experimental data and detailed protocols for labeling and control experiments.
Performance Comparison of Fluorescent Dyes
The choice of a fluorescent dye significantly impacts the quality of experimental results. Key performance indicators include the molar extinction coefficient (a measure of how well the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon illumination).
| Property | Sulfo-Cy3 | Alexa Fluor 555 | Atto 550 |
| Excitation Maximum (λex) | ~554 nm[1] | 555 nm[2] | 554 nm[3] |
| Emission Maximum (λem) | ~568 nm[1] | 565 nm[2] | 576 nm[3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[4] | ~150,000 cm⁻¹M⁻¹[2] | ~120,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | ~0.15[5][6] | ~0.10[7] | ~0.80[3] |
| Photostability | Good[8] | Excellent[4][9] | Excellent[9] |
Note: The quantum yield of cyanine dyes like Sulfo-Cy3 can be highly dependent on their environment and conjugation state[6].
In-Depth Discussion of Dye Characteristics
This compound is a water-soluble derivative of the Cy3 dye, making it suitable for labeling proteins and nucleic acids in aqueous buffers.[8] Its high extinction coefficient contributes to its brightness. However, its photostability is generally considered to be lower than that of Alexa Fluor 555 and Atto 550.[4][9] The fluorescence of Sulfo-Cy3 is largely independent of pH in the range of 3 to 10.
Alexa Fluor 555 is known for its exceptional brightness and photostability, often outperforming Cy3 in these aspects.[4][9] It is also highly water-soluble and its fluorescence is stable over a wide pH range.[10] These properties make it a robust choice for demanding imaging applications that require prolonged exposure to light.
Atto 550 is another highly photostable dye with a remarkably high quantum yield, making it an extremely bright fluorophore.[3] It is a cationic dye and, like the others, is suitable for labeling a wide range of biomolecules.[3] Its high photostability and brightness make it an excellent alternative to Cy3 and Alexa Fluor 555, particularly for single-molecule studies.
From a cost perspective, Cy3 dyes are often more affordable than Alexa Fluor and Atto dyes, which can be a significant factor for large-scale experiments. However, the superior performance of Alexa Fluor and Atto dyes in terms of photostability and brightness may justify the higher cost for applications where signal stability and sensitivity are paramount.
Experimental Protocols
Success in fluorescent labeling experiments relies on carefully controlled experimental conditions. Below are detailed protocols for protein labeling with this compound and essential control experiments.
Protein Labeling with this compound
This protocol describes the covalent labeling of primary amines (e.g., lysine (B10760008) residues) on a target protein.
Caption: Workflow for Protein Labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 8.3) at a concentration of 2-10 mg/mL.
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris) as these will compete with the protein for labeling. The optimal pH for the labeling reaction is between 8.2 and 8.5.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the Reaction (Optional): To stop the labeling reaction, a quenching solution can be added to react with any remaining free dye.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The labeled protein will typically be in the first colored fraction to elute.
Control Experiments
To ensure the validity of your results, it is crucial to perform a series of control experiments.
Caption: Essential Control Experiments.
1. Autofluorescence Control:
-
Purpose: To determine the intrinsic fluorescence of your unlabeled sample.[11]
-
Procedure: Prepare a sample of your unlabeled protein under the same conditions as your experimental sample (e.g., same buffer, concentration, and imaging conditions).
-
Expected Outcome: Ideally, this control should show no or minimal fluorescence in the detection channel for Sulfo-Cy3. Any observed fluorescence is autofluorescence and should be noted.
2. Negative Control:
-
Purpose: To assess the non-specific binding of the fluorescent dye.
-
Procedure: Perform the labeling reaction with a non-target molecule that lacks primary amines (e.g., a protein with blocked amines or a molecule without amine groups).
-
Expected Outcome: This control should show no or very low fluorescence, indicating that the dye does not non-specifically adsorb to surfaces or other molecules in your sample.
3. Positive Control:
-
Purpose: To confirm that the labeling reaction is working as expected.[12]
-
Procedure: Perform the labeling reaction with a protein known to label well with amine-reactive dyes (e.g., Bovine Serum Albumin - BSA) under the same conditions as your experimental sample.
-
Expected Outcome: This control should show a strong fluorescent signal, confirming that the dye is active and the labeling protocol is effective.
By carefully selecting a fluorescent dye based on its performance characteristics and by implementing rigorous experimental protocols and controls, researchers can ensure the generation of high-quality, reliable data in their fluorescence-based studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. slingshotbio.com [slingshotbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 12. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Proper Disposal of Sulfo-Cy3(Me)COOH TEA: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Sulfo-Cy3(Me)COOH TEA, a fluorescent dye commonly used in biological research. This document provides procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This compound, a water-soluble cyanine (B1664457) dye, requires careful handling and adherence to specific disposal protocols due to its potential environmental impact. This guide outlines the necessary steps for its safe disposal, ensuring a secure and compliant laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₃₀H₃₆N₂O₈S₂ | For the free acid form. |
| Molecular Weight | 616.75 g/mol | For the free acid form. The TEA salt will have a higher molecular weight. |
| Appearance | Dark green solid | |
| Excitation Maximum (λex) | ~554 nm | In aqueous buffer. |
| Emission Maximum (λem) | ~568 nm | In aqueous buffer. |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | At the absorption maximum. |
| Solubility | High | Soluble in water and polar organic solvents like DMSO and DMF. |
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous chemical waste.[1] Under no circumstances should this dye be poured down the drain or disposed of in regular trash.[1]
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Solid Waste: All contaminated solid materials, such as gloves, pipette tips, absorbent paper, and vials, must be collected in a separate, clearly labeled hazardous waste bag or container.[1]
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the waste (e.g., "Chemical Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secondary containment area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] They will provide specific instructions and ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocol: Chemical Inactivation of Cyanine Dye Waste
For laboratories that generate a significant amount of cyanine dye waste, chemical inactivation prior to collection can be an effective way to reduce its hazardous properties. The following protocol is adapted from research on the chemical degradation of Cy3 dyes.
Objective: To decolorize and degrade the cyanine chromophore, rendering the waste less hazardous. This is typically achieved through oxidation.
Materials:
-
Concentrated cyanine dye waste
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-6% NaOCl) or 30% hydrogen peroxide (H₂O₂)
-
Sodium bisulfite or sodium thiosulfate (B1220275) solution (for quenching)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, gloves, safety goggles)
-
Chemical fume hood
Procedure:
-
Preparation: Perform this procedure in a chemical fume hood. Place the liquid cyanine dye waste in a suitable container on a stir plate and begin gentle stirring.
-
Neutralization (if necessary): Check the pH of the waste solution. If it is acidic, neutralize it to approximately pH 7 with a suitable base (e.g., sodium hydroxide) before proceeding.
-
Oxidation: Slowly add the oxidizing agent (e.g., bleach or hydrogen peroxide) to the stirring waste solution. A common starting point is a 1:1 volume ratio of waste to bleach, but the required amount may vary depending on the dye concentration. The characteristic color of the dye should disappear.
-
Reaction Time: Allow the mixture to react for at least 30 minutes to ensure complete degradation of the dye.
-
Quenching (if necessary): If an excess of a strong oxidizer like hydrogen peroxide was used, it may need to be quenched. Slowly add a quenching agent like sodium bisulfite or sodium thiosulfate solution until the bubbling (oxygen evolution) ceases.
-
Final pH Check: Check the pH of the treated solution and adjust it to be within the neutral range (pH 6-8) as required by your institution's EHS guidelines for aqueous waste.
-
Disposal of Treated Waste: Even after treatment, the resulting solution should be collected in a labeled hazardous waste container and disposed of through your EHS office, as it may still contain other chemicals from the original experiment.
Mandatory Visualizations
To further clarify the procedures and relationships, the following diagrams are provided.
Caption: Standard workflow for the disposal of this compound waste.
Caption: Experimental workflow for the chemical inactivation of cyanine dye waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy3(Me)COOH TEA
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and research integrity. This guide provides essential safety and logistical information for the handling of Sulfo-Cy3(Me)COOH TEA, a water-soluble cyanine (B1664457) dye. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either solid or solution form, a comprehensive personal protective equipment plan is mandatory. The toxicological properties of this specific compound have not been thoroughly investigated, thus caution is advised.[1] The following table outlines the minimum required protective gear.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | To prevent eye irritation or damage from dust particles or splashes.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[3] | To prevent skin contact, which may cause irritation or be harmful if absorbed.[1] Check manufacturer's data for breakthrough times.[3] |
| Body Protection | A lab coat or other protective clothing.[1][2] A chemical-resistant apron is recommended when handling larger quantities.[3] | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3][4] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[1][3] | Required when working with the solid form to avoid inhaling dust, which can irritate mucous membranes and the upper respiratory tract.[1][3] |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling this compound is crucial for preventing contamination and exposure.
Pre-Handling Preparations:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar cyanine dyes and sulfo-cyanine carboxylic acids.[3]
-
Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[3]
-
Assemble Materials: Have all necessary equipment and supplies, including PPE and spill cleanup materials, readily available before you begin.[3]
Handling Procedures:
-
Weighing and Reconstitution: When weighing the solid form, do so in a fume hood to avoid inhalation of any dust particles. When reconstituting, add the solvent slowly to the dye to prevent splashing.[3] Sulfo-Cy3(Me)COOH is well soluble in water, DMSO, and DMF.[5]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye.
-
Storage: Store the solid form at -20°C, protected from light.[5] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to one month, also with light protection.[5][6]
Disposal Plan: Ensuring a Safe Laboratory Environment
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.[2] Do not dispose of this chemical down the drain or in regular trash.
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing the dye in a designated, leak-proof, and chemically compatible container.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, sealed container.
Disposal Procedure:
-
Labeling: Clearly label the hazardous waste containers with the contents, including the full chemical name and any associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
